molecular formula C9H18O2 B1626260 Ethyl 3-methylhexanoate CAS No. 41692-47-1

Ethyl 3-methylhexanoate

Cat. No.: B1626260
CAS No.: 41692-47-1
M. Wt: 158.24 g/mol
InChI Key: QQEFHYCDPYOFIH-UHFFFAOYSA-N
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Description

Ethyl 3-methylhexanoate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEFHYCDPYOFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483165
Record name Ethyl3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41692-47-1
Record name Ethyl3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 3-methylhexanoate" natural occurrence and biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Ethyl 3-Methylhexanoate: Natural Occurrence and Biosynthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a volatile ester with potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence and biosynthetic pathways. While direct evidence for the widespread natural presence of this compound remains elusive in mainstream literature, this document explores its potential formation in fruits and fermented products by examining the biosynthesis of structurally related esters. A plausible biosynthetic pathway is proposed, starting from common metabolic precursors. Furthermore, this guide details established experimental protocols for the extraction, identification, and quantification of volatile esters, which are directly applicable to the study of this compound. Data on related, naturally occurring esters are presented in tabular format to provide a comparative context for future research.

Natural Occurrence of this compound and Related Esters

While numerous studies have characterized the volatile profiles of fruits, and fermented beverages, the presence of this compound has not been widely reported. The compound is not commonly listed among the identified volatile constituents in comprehensive analyses of fruits like pineapple, or in various types of cheese. This suggests that if this compound is a natural product, it likely occurs at very low concentrations, potentially below the detection limits of standard analytical methodologies, or is specific to uninvestigated or rare plant species or microbial strains.

In contrast, a variety of structurally similar esters are well-documented as key aroma compounds in many natural products. These include straight-chain esters such as methyl hexanoate (B1226103) and ethyl hexanoate, which are significant contributors to the aroma of pineapple.[1][2][3] Additionally, branched-chain esters, which are structurally more analogous to this compound, are known to be produced during fermentation processes in cheese and alcoholic beverages.[4][5][6]

To provide a framework for potential future discovery and quantification of this compound, the following table summarizes the concentrations of related and commonly found esters in pineapple and cheese.

Table 1: Quantitative Data of Representative Esters in Pineapple and Cheese

CompoundMatrixConcentration Range (µg/kg)Reference(s)
Methyl HexanoatePineapple Pulp24.96[3]
Ethyl HexanoatePineapple Pulp48.42 - 106.21[1][3]
Ethyl 2-methylbutanoatePineapple Pulp-[1]
Ethyl ButanoateGouda-type CheeseContinuously increases during ripening[4]
Ethyl HexanoateGouda-type CheeseContinuously increases during ripening[4]

Note: The concentrations of esters in cheese are often reported as relative abundance or are noted to change significantly during the ripening process.

Biosynthesis of this compound

The biosynthesis of volatile esters in plants and microorganisms is predominantly carried out by a class of enzymes known as alcohol acyltransferases (AATs).[6][7][8] These enzymes catalyze the esterification reaction between an alcohol and an acyl-CoA thioester.

Proposed Biosynthetic Pathway

Based on the established mechanism of ester formation, the biosynthesis of this compound would proceed via the condensation of ethanol (B145695) and 3-methylhexanoyl-CoA, catalyzed by a suitable AAT. The proposed pathway is depicted below.

This compound Biosynthesis Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate Branched-Chain Amino Acid Transaminase 3-Methylhexanoyl-CoA 3-Methylhexanoyl-CoA alpha-keto-beta-methylvalerate->3-Methylhexanoyl-CoA Branched-Chain alpha-Keto Acid Dehydrogenase Complex & Fatty Acid Synthase AAT Alcohol Acyltransferase 3-Methylhexanoyl-CoA->AAT Ethanol Ethanol Ethanol->AAT This compound This compound AAT->this compound HS-SPME-GC-MS_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Sample Homogenization & Internal Standard Spiking HS_SPME Headspace SPME Sample_Prep->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal Desorption Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing AAT_Assay_Workflow Enzyme_Extraction Protein Extraction from Source Assay_Setup Incubation of Enzyme with Ethanol & 3-Methylhexanoyl-CoA Enzyme_Extraction->Assay_Setup Extraction Solvent Extraction of Product Assay_Setup->Extraction Analysis GC-MS Analysis Extraction->Analysis

References

"Ethyl 3-methylhexanoate" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-methylhexanoate

CAS Number: 41692-47-1

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a branched-chain fatty acid ester. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Properties

PropertyValueSource
CAS Number 41692-47-1
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Boiling Point 183.34 °C (estimated)ChemicalBook
Melting Point -66.1 °C (estimated)ChemicalBook
Density 0.8679 g/cm³ (estimated)ChemicalBook
Solubility Soluble in ethanol (B145695), ether, and organic solventsChemBK

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer esterification of its corresponding carboxylic acid, 3-methylhexanoic acid, with ethanol in the presence of an acid catalyst. Another potential route is through the transesterification of a different ester of 3-methylhexanoic acid with ethanol.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 3-methylhexanoic acid and ethanol.

Materials:

  • 3-methylhexanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methylhexanoic acid in an excess of anhydrous ethanol. A molar ratio of at least 3:1 (ethanol to carboxylic acid) is recommended to drive the equilibrium towards the product.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • To the residue, add water and a suitable extraction solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

G Synthesis Workflow: this compound cluster_synthesis Synthesis Reactants 3-Methylhexanoic Acid + Ethanol + Acid Catalyst Reaction Fischer Esterification (Reflux) Reactants->Reaction Heat Workup Neutralization & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Analytical Methods

Gas chromatography (GC) is a suitable technique for the analysis of volatile esters like this compound. Coupled with a mass spectrometer (GC-MS), this method allows for both quantification and structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid ester analysis (e.g., a nonpolar dimethylpolysiloxane column)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). If quantitative analysis is required, add an appropriate internal standard (e.g., ethyl heptadecanoate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Chromatographic Separation: The separation of the analyte is achieved on the capillary column using a temperature program. A typical program might start at a lower temperature, ramp up to a higher temperature to elute the compound, and then hold for a period. Helium is commonly used as the carrier gas.

  • Mass Spectrometry Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library or through interpretation.

G Analytical Workflow: GC-MS of this compound cluster_analysis Analysis SamplePrep Sample Preparation (Dissolution & Internal Standard) GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

Caption: Analytical workflow for this compound.

Applications

Branched-chain fatty acid esters are known for their use as flavoring and fragrance agents. While specific applications of this compound are not extensively documented, related compounds have found utility in the pharmaceutical industry. For instance, (S)-3-Cyano-5-methylhexanoic acid ethyl ester serves as an intermediate in the synthesis of the anticonvulsant drug Pregabalin. The structural similarity suggests that this compound could potentially be explored as a building block in the synthesis of other pharmaceutical compounds. Further research is needed to fully elucidate its potential applications in drug development and other scientific fields.

Ethyl 3-Methylhexanoate: A Comprehensive Technical Guide to its Flavor Profile and Sensory Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylhexanoate is an organic ester recognized for its contribution to the fruity and sweet aromatic profiles of various natural products. As a branched-chain ethyl ester, its sensory characteristics are of significant interest in the fields of flavor chemistry, food science, and pharmacology, particularly in the context of drug formulation where taste and odor masking are critical. This technical guide provides an in-depth analysis of the flavor profile and sensory characteristics of this compound, including quantitative data (where available for structurally similar compounds), detailed experimental protocols for sensory evaluation, and a review of its natural occurrence.

Flavor Profile and Sensory Characteristics

Direct quantitative sensory data for this compound is not extensively available in public literature. However, by examining structurally similar compounds, a comprehensive qualitative and semi-quantitative profile can be inferred. The flavor profile is predominantly characterized by fruity and sweet notes.

Olfactory Characteristics

The aroma of this compound is generally described as fruity. Based on the profiles of related esters, the following descriptors are likely to be prominent:

  • Primary Notes: Fruity, sweet.

  • Secondary Notes: Apple, pineapple, grape, and potentially a subtle waxy or green character.

The presence of the methyl branch at the 3-position can influence the intensity and character of the fruity notes, often adding a layer of complexity compared to its straight-chain counterpart, ethyl hexanoate.

Gustatory Characteristics

The taste profile is expected to complement the aroma, contributing to the overall perception of fruitiness. It is likely to be characterized by a sweet taste with a potential for a slight acidic or tart finish, enhancing the perception of fruit-like flavors.

Quantitative Sensory Data

While specific quantitative data for this compound is scarce, the following tables summarize sensory data for structurally related and functionally similar fruity esters to provide a comparative context.

Table 1: Odor and Taste Thresholds of Selected Fruity Esters

CompoundOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Flavor Descriptors
Ethyl Hexanoate15Strong, fruity, winey, apple, banana, pineapple
Ethyl Butyrate120Fruity, pineapple, sweet, tutti-frutti
Ethyl Isovalerate0.110Fruity, apple, sweet, cheesy
Ethyl 2-Methylbutanoate0.1-Fruity, apple, berry
This compoundData not availableData not availableExpected: Fruity, sweet, apple, pineapple-like

Table 2: Comparative Sensory Profile of Fruity Esters

Sensory AttributeEthyl HexanoateEthyl ButyrateEthyl IsovalerateEthyl 2-Methylbutanoate
Fruity HighHighHighHigh
Sweet Medium-HighHighMedium-HighMedium-High
Pineapple MediumHighLowLow
Apple MediumLowHighHigh
Green Low-MediumLowLowLow-Medium
Waxy Low-MediumLowLowLow
Cheesy/Sweaty LowLowMediumLow

Note: Intensity ratings are qualitative and based on typical descriptions in flavor chemistry literature.

Natural Occurrence

Esters, including branched-chain variants, are common volatile compounds in many fruits and fermented beverages. While the specific presence of this compound is not as widely documented as other esters, it is likely to be a minor but significant contributor to the aroma complex of fruits such as:

  • Apples

  • Pineapples

  • Strawberries

  • Grapes (and wine)

Its presence is a result of the esterification of 3-methylhexanoic acid, a branched-chain fatty acid, with ethanol (B145695) during ripening or fermentation.

Experimental Protocols for Sensory Evaluation

The sensory characteristics of flavor compounds like this compound are typically evaluated using a combination of instrumental and sensory analysis techniques.

Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.

    • Conduct training sessions (20-40 hours) to develop a consensus lexicon of flavor descriptors for fruity esters. Use reference standards for each attribute to calibrate the panelists.

  • Sample Preparation:

    • Prepare solutions of this compound in a neutral solvent (e.g., deodorized water or a 5% ethanol/water solution) at various concentrations.

    • Present samples in coded, identical containers at a controlled temperature.

  • Evaluation:

    • Panelists independently evaluate the samples in individual sensory booths.

    • They rate the intensity of each descriptor on a structured line scale (e.g., 0-15).

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.

    • Visualize the results using spider web plots.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Methodology:

  • Sample Preparation and Extraction:

    • Extract volatile compounds from a sample matrix (e.g., fruit puree, beverage) using methods like Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

    • For pure compounds, prepare a dilute solution in an appropriate solvent.

  • GC Separation:

    • Inject the extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or DB-WAX).

    • The effluent from the column is split between a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) and an olfactory port.

  • Olfactometry:

    • A trained panelist sniffs the effluent at the olfactory port and records the time, duration, and description of each perceived odor.

  • Aroma Extract Dilution Analysis (AEDA):

    • To determine the relative importance of odorants, the extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is perceived is its Flavor Dilution (FD) factor.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of this compound begins with its interaction with olfactory receptors in the nasal cavity.

Olfactory_Pathway cluster_epithelium Olfactory Epithelium cluster_bulb Olfactory Bulb cluster_cortex Olfactory Cortex Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization (Action Potential) Ca_Na->Depolarization Glomerulus Glomerulus Depolarization->Glomerulus Signal Transmitted MitralCell Mitral Cell Glomerulus->MitralCell Synapses with Cortex Signal to Brain (Perception of 'Fruity') MitralCell->Cortex Projects to

Caption: Olfactory signal transduction pathway for an odorant molecule.

Quantitative Descriptive Analysis (QDA) Workflow

The workflow for conducting a QDA study is a systematic process from panelist selection to data interpretation.

QDA_Workflow start Start: Define Objective selection Panelist Screening & Selection start->selection training Panelist Training & Lexicon Development selection->training evaluation Product Evaluation (Sensory Booths) training->evaluation analysis Data Collection & Statistical Analysis evaluation->analysis reporting Reporting & Interpretation analysis->reporting end_node End: Flavor Profile reporting->end_node

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow

The GC-O process involves sample preparation, instrumental analysis, and sensory detection.

GCO_Workflow cluster_gc Gas Chromatograph cluster_detection Detection cluster_data Data Analysis start Start: Sample prep Sample Preparation (e.g., SPME, SAFE) start->prep injection GC Injection prep->injection separation Column Separation injection->separation splitter Effluent Splitter separation->splitter ms Chemical Detector (MS/FID) splitter->ms odp Olfactory Detection Port (ODP) splitter->odp chemid Chemical Identification ms->chemid sensoryid Odor Description & Intensity odp->sensoryid correlation Correlate Chemical & Sensory Data chemid->correlation sensoryid->correlation end_node End: Odor-Active Compounds Identified correlation->end_node

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Conclusion

This compound possesses a desirable fruity and sweet flavor profile, making it a valuable compound in the flavor and fragrance industry and a relevant consideration in pharmaceutical formulations. While direct quantitative sensory data remains limited, analysis of structurally similar esters provides a strong indication of its sensory characteristics. The application of standardized sensory evaluation methodologies, such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, is essential for a precise and comprehensive understanding of its flavor contribution. Further research to determine the specific odor and taste thresholds of this compound would be beneficial for its targeted application.

Ethyl 3-Methylhexanoate: A Key Contributor to Fruit Aroma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 3-methylhexanoate is a volatile ester compound that imparts characteristic fruity and sweet aroma profiles to a variety of fruits. Its presence, even in trace amounts, can significantly influence the sensory perception and overall quality of fruit products. This technical guide provides a comprehensive overview of the role of this compound in fruit aroma, its biosynthesis, and detailed methodologies for its analysis.

Quantitative Occurrence in Fruits

Precise quantitative data for this compound across a wide range of fruits is not extensively documented in publicly available literature. However, data for structurally similar and co-occurring ethyl esters, such as ethyl hexanoate, provide valuable insights into the typical concentration ranges of these important aroma compounds. The concentration of these esters can vary significantly depending on the fruit variety, ripeness, and storage conditions.

FruitCompoundConcentration Range (µg/kg)Method of Analysis
Pineapple (Pulp)Ethyl hexanoate106.21HS-SPME-GC-MS[1]
Pineapple (Core)Ethyl hexanoate48.42HS-SPME-GC-MS[1]
Apple CultivarsEthyl octanoate< 3HS-SPME-GC-MS[2]
Pear CultivarsEthyl hexanoateHigh relative contentHS-SPME-GC-MS[3]
GuavaEthyl hexanoateMajor constituentGC-MS

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is an enzymatic process occurring during ripening. The biosynthesis primarily involves the esterification of 3-methylhexanoyl-CoA with ethanol (B145695), a reaction catalyzed by alcohol acyltransferase (AAT) enzymes.[4] The precursors for this reaction are derived from fatty acid and amino acid metabolism.

The biosynthesis can be summarized in the following key steps:

  • Formation of 3-Methylhexanoyl-CoA: The branched-chain acyl-CoA, 3-methylhexanoyl-CoA, is derived from the catabolism of amino acids, particularly isoleucine, or through the elongation of shorter branched-chain fatty acids.

  • Availability of Ethanol: Ethanol is produced in fruit tissues through the fermentation of sugars.

  • Esterification: Alcohol acyltransferase (AAT) catalyzes the condensation of 3-methylhexanoyl-CoA and ethanol to form this compound and Coenzyme A. AATs exhibit broad substrate specificity, which accounts for the diverse array of esters found in fruit aromas.[4]

This compound Biosynthesis cluster_0 Precursor Synthesis cluster_1 Esterification Amino Acid Catabolism (e.g., Isoleucine) Amino Acid Catabolism (e.g., Isoleucine) 3-Methylhexanoyl-CoA 3-Methylhexanoyl-CoA Amino Acid Catabolism (e.g., Isoleucine)->3-Methylhexanoyl-CoA Fatty Acid Metabolism Fatty Acid Metabolism Fatty Acid Metabolism->3-Methylhexanoyl-CoA AAT Alcohol Acyltransferase (AAT) 3-Methylhexanoyl-CoA->AAT Substrate Sugar Metabolism Sugar Metabolism Ethanol Ethanol Sugar Metabolism->Ethanol Ethanol->AAT Substrate This compound This compound AAT->this compound Product

Biosynthetic pathway of this compound in fruits.

Experimental Protocols

The analysis of this compound in fruit matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This method is a solvent-free technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices.

Methodology:

  • Sample Preparation:

    • Homogenize a known quantity (e.g., 5 g) of fresh fruit pulp or puree.

    • Transfer the homogenate to a 20 mL headspace vial.

    • Add a saturated solution of sodium chloride (e.g., 1 mL) to enhance the release of volatile compounds (salting-out effect).

    • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., ethyl heptanoate-d15).

    • Seal the vial tightly with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C).

    • Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) with continuous agitation.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the GC column.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a higher temperature (e.g., to 240°C at 5°C/min, hold for 5 min).

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

      • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

Solvent Extraction GC-MS Analysis

Solvent extraction is a traditional and effective method for extracting a broader range of volatile and semi-volatile compounds.

Methodology:

  • Sample Preparation:

    • Homogenize a known quantity (e.g., 10 g) of fruit pulp or puree with a known volume of a suitable organic solvent (e.g., 20 mL of dichloromethane (B109758) or diethyl ether).

    • For quantitative analysis, add an internal standard before homogenization.

    • Agitate the mixture vigorously for an extended period (e.g., 1 hour).

  • Extraction and Concentration:

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully collect the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • The GC-MS conditions can be similar to those described for the HS-SPME method.

Experimental_Workflow cluster_HS_SPME HS-SPME Workflow cluster_Solvent_Extraction Solvent Extraction Workflow cluster_Analysis Analysis A1 Fruit Sample Homogenization A2 Addition of Salt & Internal Standard A1->A2 A3 Headspace Equilibration A2->A3 A4 SPME Fiber Extraction A3->A4 A5 Thermal Desorption in GC Inlet A4->A5 C1 Gas Chromatography Separation A5->C1 B1 Fruit Sample Homogenization with Solvent B2 Phase Separation (Centrifugation) B1->B2 B3 Collection of Organic Layer B2->B3 B4 Drying and Concentration B3->B4 B5 Liquid Injection into GC B4->B5 B5->C1 C2 Mass Spectrometry Detection C1->C2 C3 Data Analysis (Identification & Quantification) C2->C3

General experimental workflows for the analysis of this compound.

Conclusion

This compound is a significant, albeit often low-concentration, contributor to the desirable fruity aromas of many fruits. Understanding its biosynthesis and having robust analytical methods for its quantification are crucial for quality control in the food and beverage industry, as well as for research into fruit flavor development and crop improvement. The methodologies outlined in this guide provide a solid foundation for scientists and researchers to accurately identify and quantify this important aroma compound. Further research is warranted to establish a more comprehensive quantitative database of this compound across a wider variety of fruits and cultivars.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum Fragmentation of Ethyl 3-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of ethyl 3-methylhexanoate. In the absence of a publicly available experimental spectrum, this guide leverages established principles of mass spectrometry and the fragmentation behavior of analogous branched-chain fatty acid ethyl esters to construct a scientifically robust, predicted fragmentation pathway. Understanding this pattern is crucial for the structural elucidation and analytical characterization of this and related compounds in various scientific and industrial applications.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization is anticipated to be driven by several key structural features: the ethyl ester functional group and the methyl branch at the C3 position. The molecular ion (M•+), with a predicted mass-to-charge ratio (m/z) of 158, is expected to undergo a series of characteristic cleavage and rearrangement reactions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and formation mechanisms. The relative abundance is a theoretical estimation based on the expected stability of the resulting ions and the common fragmentation pathways observed for similar esters.

m/zProposed Fragment IonFormulaPredicted Relative AbundanceProposed Formation Mechanism
158[C₉H₁₈O₂]⁺•C₉H₁₈O₂LowMolecular Ion
129[M - C₂H₅]⁺C₇H₁₃O₂Moderateα-cleavage: loss of the ethyl radical from the ester.
113[M - OC₂H₅]⁺C₇H₁₃OModerateα-cleavage: loss of the ethoxy radical.
101[CH(CH₃)CH₂COOC₂H₅]⁺C₅H₉O₂ModerateCleavage of the C3-C4 bond (β-cleavage relative to the carbonyl group).
88[CH₂(OH)OC₂H₅]⁺•C₄H₈O₂High (potential Base Peak)McLafferty rearrangement: γ-hydrogen transfer from the C5 position to the carbonyl oxygen, followed by β-cleavage.
73[COOC₂H₅]⁺C₃H₅O₂ModerateCleavage of the bond between C2 and C3.
57[C₄H₉]⁺C₄H₉ModerateCleavage at the branch point, forming a stable secondary butyl cation.
43[C₃H₇]⁺C₃H₇HighCleavage of the alkyl chain.
29[C₂H₅]⁺C₂H₅HighLoss of the ethyl group from various fragments or the parent molecule.

Key Fragmentation Pathways

The fragmentation of this compound is predicted to be initiated by the ionization of one of the lone pair electrons on the oxygen atoms, forming the molecular ion. The subsequent fragmentation is governed by the stability of the resulting carbocations and radical species.

One of the most significant fragmentation pathways for esters is the McLafferty rearrangement . This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For this compound, this would result in the formation of a prominent ion at m/z 88.

Alpha-cleavage on either side of the carbonyl group is also expected. Loss of the ethoxy radical (-•OC₂H₅) would yield an acylium ion at m/z 113, while loss of the ethyl radical (-•C₂H₅) would result in an ion at m/z 129.

Cleavage at the branching point is another characteristic fragmentation for branched-chain alkanes. The cleavage of the bond between C3 and C4 can lead to a resonance-stabilized ion at m/z 101. The formation of a stable secondary butyl cation at m/z 57 is also anticipated due to cleavage at the branch.

The following diagram illustrates the predicted logical flow of these key fragmentation pathways.

fragmentation_pattern cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_branch Branching Point Cleavage cluster_other Other Fragments M This compound Molecular Ion (M•+) m/z = 158 f129 [M - C₂H₅]⁺ m/z = 129 M->f129 - •C₂H₅ f113 [M - OC₂H₅]⁺ m/z = 113 M->f113 - •OC₂H₅ f88 [C₄H₈O₂]⁺• m/z = 88 (Base Peak) M->f88 γ-H transfer f101 [C₅H₉O₂]⁺ m/z = 101 M->f101 β-cleavage f57 [C₄H₉]⁺ m/z = 57 M->f57 C3-C4 cleavage f43 [C₃H₇]⁺ m/z = 43 f129->f43 - C₅H₈O₂ f113->f43 - C₄H₅O f29 [C₂H₅]⁺ m/z = 29 f88->f29 - C₂H₃O₂ f73 [COOC₂H₅]⁺ m/z = 73 f101->f73 - C₂H₄

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocols

While the specific mass spectrum for this compound is not publicly available, a standard methodology for its acquisition would involve Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of volatile ethyl esters.[1][2]

1. Sample Preparation

  • Standard Preparation: A stock solution of this compound would be prepared in a high-purity solvent such as hexane (B92381) or ethyl acetate. A series of dilutions would be made to establish a calibration curve for quantitative analysis.

  • Matrix Samples (e.g., biological fluids, environmental samples): A liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the analyte from the sample matrix.[1] An internal standard (e.g., a deuterated analog or a similar ester with a different chain length) would be added prior to extraction to correct for extraction efficiency and instrumental variability.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature would be set around 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), would be suitable. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: An initial oven temperature of around 50 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: Typically maintained at 230 °C.

  • Quadrupole Temperature: Typically maintained at 150 °C.

  • Mass Analyzer: Quadrupole mass analyzer.

  • Scan Range: m/z 40-400 to ensure detection of all relevant fragment ions.

  • Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode would be used, monitoring the characteristic ions identified in the fragmentation pattern.

The workflow for this experimental protocol is visualized in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis start Sample internal_std Addition of Internal Standard start->internal_std extraction Liquid-Liquid or Solid-Phase Extraction concentrate Solvent Evaporation & Reconstitution extraction->concentrate internal_std->extraction injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection identification Compound Identification (Library Matching & Fragmentation Analysis) detection->identification quantification Quantification (Peak Area Integration) identification->quantification

Caption: General experimental workflow for GC-MS analysis.

This technical guide provides a foundational understanding of the expected mass spectrum fragmentation of this compound. The predicted data and pathways described herein offer a valuable resource for the identification and characterization of this compound in complex mixtures, aiding researchers and professionals in their analytical endeavors. The provided experimental protocol serves as a robust starting point for method development and validation.

References

Spectroscopic Profile of Ethyl 3-methylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methylhexanoate, a significant compound in various chemical syntheses. This document is intended to serve as a detailed resource, presenting key spectroscopic data, experimental methodologies, and a logical workflow for spectral analysis to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This information is fundamental for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~4.12Quartet (q)2H-OCH₂ CH₃
~2.20Multiplet (m)2H-C(=O)CH₂ -
~1.95Multiplet (m)1H-CH (CH₃)-
~1.25 - 1.40Multiplet (m)4H-CH₂CH₂ CH₃
~1.25Triplet (t)3H-OCH₂CH₃
~0.90Doublet (d)3H-CH(CH₃ )-
~0.88Triplet (t)3H-CH₂CH₂CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Note: Predicted data is based on established chemical shift principles for esters.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmProvisional Assignment
~173.5C =O (Ester)
~60.1-OC H₂CH₃
~41.5-C H₂C=O
~34.2-C H(CH₃)-
~29.4-C H₂CH₂CH₃
~19.8-CH(C H₃)-
~19.2-C H₂CH₃
~14.1-OCH₂C H₃
~14.0-CH₂CH₂C H₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Note: The above data is predicted and awaits experimental verification.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960 - 2870StrongC-H Stretch (Alkyl)
~1735StrongC=O Stretch (Ester)
~1460MediumC-H Bend (Alkyl)
~1375MediumC-H Bend (Alkyl)
~1180StrongC-O Stretch (Ester)

Sample Preparation: Neat liquid film.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound like this compound, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed.

  • The sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry NMR tube.

  • A small quantity of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts (δ = 0.00 ppm).

  • The NMR tube is capped and inverted several times to ensure the formation of a homogeneous solution.

Data Acquisition:

  • The prepared NMR tube is inserted into the spectrometer.

  • The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field is shimmed to optimize its homogeneity, which enhances the spectral resolution.

  • For ¹H NMR, a standard one-pulse sequence is typically used for data acquisition.

  • For ¹³C NMR, the spectrum is acquired with proton decoupling to simplify the spectrum by removing C-H coupling and to improve the signal-to-noise ratio.

Data Processing:

  • A Fourier transform is applied to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

  • The resulting spectrum is phased and baseline-corrected to produce the final NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

  • As this compound is a liquid, a spectrum can be obtained from a thin film.

  • A single drop of the neat liquid is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top of the first, spreading the liquid into a uniform, thin film.

Data Acquisition:

  • A background spectrum is collected with the empty salt plates in the infrared beam path. This background is subsequently subtracted from the sample spectrum.

  • The prepared salt plates containing the sample are placed in the spectrometer's sample holder.

  • The IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • To enhance the signal-to-noise ratio, multiple scans (commonly 16-32) are co-added.

Data Processing:

  • The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_res Results Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Fourier Transform Phasing & Baseline Correction NMR_Spec->Process_NMR Process_IR Background Subtraction Peak Identification IR_Spec->Process_IR NMR_Data 1H & 13C NMR Spectra (Tables 1 & 2) Process_NMR->NMR_Data IR_Data IR Spectrum (Table 3) Process_IR->IR_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure

References

An In-depth Technical Guide to the Stereoisomers and Chirality of Ethyl 3-Methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylhexanoate, a chiral ester, presents a compelling case study in the significance of stereochemistry in chemical and biological systems. This technical guide provides a comprehensive overview of the stereoisomers of this compound, delving into their distinct physicochemical properties, enantioselective synthesis, and analytical separation techniques. The critical role of chirality in determining biological activity is explored, drawing parallels from related chiral molecules to underscore the potential for stereospecific interactions in pharmacological and toxicological profiles. This document is intended to serve as a foundational resource for researchers engaged in stereoselective synthesis, chiral analysis, and the development of enantiomerically pure compounds.

Introduction to the Chirality of this compound

This compound (C₉H₁₈O₂) is an organic ester characterized by a chiral center at the third carbon atom of the hexanoate (B1226103) backbone, to which a methyl group is attached.[1] This single stereocenter gives rise to two non-superimposable mirror images, known as enantiomers: (R)-ethyl 3-methylhexanoate and (S)-ethyl 3-methylhexanoate.

The three-dimensional arrangement of the atoms around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and enzymes. Consequently, the (R) and (S) enantiomers can exhibit distinct biological activities, metabolic pathways, and sensory properties.[2][3][4][5] In the context of drug development, the use of a single, therapeutically active enantiomer over a racemic mixture can lead to improved efficacy, a better safety profile, and reduced side effects.[2][3][6]

The logical relationship between the chirality of this compound and its potential for differential biological activity is illustrated in the following diagram.

G Logical Flow: Chirality to Biological Specificity cluster_molecule This compound cluster_isomers Stereoisomers cluster_interaction Biological Interaction cluster_activity Resulting Activity Chiral Center (C3) Chiral Center (C3) (R)-enantiomer (R)-enantiomer Chiral Center (C3)->(R)-enantiomer leads to (S)-enantiomer (S)-enantiomer Chiral Center (C3)->(S)-enantiomer leads to Chiral Environment (e.g., Receptor, Enzyme) Chiral Environment (e.g., Receptor, Enzyme) (R)-enantiomer->Chiral Environment (e.g., Receptor, Enzyme) interacts with (S)-enantiomer->Chiral Environment (e.g., Receptor, Enzyme) interacts with Differential Biological Activity Differential Biological Activity Chiral Environment (e.g., Receptor, Enzyme)->Differential Biological Activity Stereospecific Pharmacokinetics/Pharmacodynamics Stereospecific Pharmacokinetics/Pharmacodynamics Differential Biological Activity->Stereospecific Pharmacokinetics/Pharmacodynamics

Figure 1. The logical progression from the chiral center in this compound to its stereospecific biological outcomes.

Physicochemical Properties of Stereoisomers

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they differ in their interaction with plane-polarized light, a property known as optical activity. Specific data for the individual enantiomers of this compound is not extensively documented in publicly available literature. However, based on data for the racemic mixture and analogous chiral esters, the following table summarizes the known and expected properties.

PropertyRacemic this compound(R)-Ethyl 3-methylhexanoate(S)-Ethyl 3-methylhexanoate
Molecular Formula C₉H₁₈O₂[1][7]C₉H₁₈O₂C₉H₁₈O₂[8]
Molecular Weight 158.24 g/mol [1][7][9]158.24 g/mol 158.24 g/mol [8]
CAS Number 41692-47-1[1][7]Not available118575-05-6[8]
Boiling Point Data not availableExpected to be similar to racemicExpected to be similar to racemic
Density Data not availableExpected to be similar to racemicExpected to be similar to racemic
Refractive Index Data not availableExpected to be similar to racemicExpected to be similar to racemic
Specific Rotation ([α]D) Expected to be positive (+)Expected to be negative (-)

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis, where a specific enantiomer is directly formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Hydrogenation (Enantioselective Synthesis)

Asymmetric hydrogenation of a suitable prochiral precursor, such as ethyl 3-methylhex-2-enoate, is a powerful method for establishing the chiral center at the C3 position. This approach utilizes a chiral catalyst, often a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPHOS), to direct the hydrogenation to preferentially form one enantiomer.[10][11][12][13]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-Methylhex-3-enoate (Analogous Protocol)

  • Catalyst Preparation: In a glovebox, a solution of the rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPHOS for the (R)-enantiomer or (S,S)-Me-DuPHOS for the (S)-enantiomer) in a degassed solvent like methanol (B129727) is stirred to form the active catalyst.

  • Hydrogenation: The substrate, ethyl 3-methylhex-3-enoate, is dissolved in degassed methanol in a high-pressure reactor. The catalyst solution is then added.

  • Reaction: The reactor is purged and pressurized with hydrogen gas (typically 50-100 psi) and stirred at room temperature until the reaction is complete, as monitored by GC or TLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral GC or HPLC analysis.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.[14][15][16] For a racemic mixture of this compound, a lipase (B570770) can be used to selectively hydrolyze one enantiomer to 3-methylhexanoic acid, leaving the unreacted ester enantiomer in high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic this compound

  • Reaction Setup: Racemic this compound is suspended in a phosphate (B84403) buffer (pH ~7).

  • Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is added to the mixture.

  • Incubation: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the reaction progress by taking aliquots and analyzing them by chiral GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

  • Separation: The mixture is acidified, and the components are extracted with an organic solvent (e.g., diethyl ether). The unreacted ester can be separated from the carboxylic acid by extraction with a mild aqueous base or by column chromatography.

  • Analysis: The enantiomeric excess of the separated ester and the acid (after esterification) is determined by chiral GC or HPLC.

The general workflow for these synthetic and resolution strategies is depicted below.

G Synthetic and Resolution Workflow cluster_synthesis Enantioselective Synthesis cluster_resolution Chiral Resolution Prochiral Precursor Prochiral Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Precursor->Asymmetric Hydrogenation Enantiomerically Enriched Product Enantiomerically Enriched Product Asymmetric Hydrogenation->Enantiomerically Enriched Product Racemic Mixture Racemic Mixture Lipase-Catalyzed Kinetic Resolution Lipase-Catalyzed Kinetic Resolution Racemic Mixture->Lipase-Catalyzed Kinetic Resolution Separated Enantiomers Separated Enantiomers Lipase-Catalyzed Kinetic Resolution->Separated Enantiomers

Figure 2. General workflows for the enantioselective synthesis and chiral resolution of this compound.

Analytical Techniques for Chiral Separation

The analysis and quantification of the enantiomeric composition of this compound are crucial for quality control in enantioselective synthesis and resolution. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a capillary column with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives.[17] The enantiomers of this compound interact diastereomerically with the CSP, leading to different retention times and, thus, their separation.

Experimental Protocol: Chiral GC Analysis

  • Column: A chiral capillary column (e.g., β-cyclodextrin-based).

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector: Split/splitless injector and a flame ionization detector (FID).

  • Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC also employs a column packed with a CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds.[18]

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral HPLC column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used in normal-phase mode.

  • Flow Rate: A constant flow rate is maintained.

  • Detector: A UV detector is commonly used, although a refractive index detector may be necessary if the analyte lacks a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.

Biological Activity and Significance

While specific pharmacological or toxicological data for the individual enantiomers of this compound are not available in the current literature, the principles of stereochemistry in drug action strongly suggest that the (R) and (S) forms would exhibit different biological activities.[2][3][4][5] The interaction of a chiral drug with a biological target, which is itself chiral (composed of L-amino acids and D-sugars), is a three-dimensional interaction. A change in the stereochemistry of the drug can lead to a significant alteration in its binding affinity and efficacy.

In the flavor and fragrance industry, it is well-established that enantiomers of chiral esters can have distinct odors.[19][20] For example, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) have been described with different fruity notes.[21] It is plausible that the enantiomers of this compound also possess different sensory profiles.

Conclusion

The chirality of this compound is a fundamental determinant of its potential biological and sensory properties. While specific data on the individual enantiomers are sparse, this guide has outlined the key principles of their stereochemistry, provided analogous experimental protocols for their synthesis and analysis, and highlighted the importance of considering stereoisomerism in research and development. Further investigation into the specific biological activities of (R)- and (S)-ethyl 3-methylhexanoate is warranted to fully elucidate their pharmacological and toxicological profiles. The methodologies presented herein provide a solid framework for such future studies.

References

An In-depth Technical Guide to Ethyl (R)-(+)-3-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (R)-(+)-3-methylhexanoate is a chiral ester of significant interest in the fields of pharmaceutical synthesis, as well as in the flavor and fragrance industries. Its specific stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl (R)-(+)-3-methylhexanoate, with a focus on detailed experimental protocols and the underlying principles of its stereoselective synthesis.

Physicochemical and Spectroscopic Properties

While specific experimental data for the (R)-(+)-enantiomer is limited in publicly available literature, the properties of the racemic ethyl 3-methylhexanoate provide a baseline. It is crucial to note that while properties like molecular weight and formula are identical for both enantiomers, chiroptical properties such as specific rotation are unique to the (R)-(+) isomer.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₈O₂--INVALID-LINK--
Molecular Weight 158.24 g/mol --INVALID-LINK--
Boiling Point 183.34°C (estimate)--INVALID-LINK--
Density 0.8679 g/cm³ (estimate)--INVALID-LINK--
Refractive Index 1.4119 (estimate)--INVALID-LINK--
Specific Rotation ([α]D) Data not available in searched literature
Spectroscopic Data

Spectroscopic data for the racemic mixture of this compound is available and can be used as a reference for the structural confirmation of the (R)-(+)-enantiomer. The primary difference in the NMR spectra of the pure enantiomer versus the racemate in a chiral environment would be the splitting of signals.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm), as well as signals for the protons of the hexanoate (B1226103) chain, including a doublet for the methyl group at the C3 position.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum for this compound is available on PubChem.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 1735 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional group.

  • Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound.

Synthesis of Ethyl (R)-(+)-3-methylhexanoate

The synthesis of enantiomerically pure Ethyl (R)-(+)-3-methylhexanoate typically involves two main strategies: asymmetric synthesis, where the chiral center is created stereoselectively, or the resolution of a racemic mixture. The latter is a widely used and often more practical approach in industrial settings.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases is a powerful and green method for separating enantiomers of chiral esters.[2] Lipases exhibit high enantioselectivity, catalyzing the hydrolysis of one enantiomer at a much faster rate than the other. In the case of racemic this compound, a lipase (B570770) can selectively hydrolyze the (S)-enantiomer to (S)-3-methylhexanoic acid, leaving the desired (R)-(+)-ethyl 3-methylhexanoate unreacted and in high enantiomeric excess.

This protocol is a generalized procedure based on the enzymatic resolution of similar esters. Optimization of parameters such as enzyme choice, solvent, temperature, and pH is crucial for achieving high yield and enantiomeric excess.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., from Candida antarctica B (Novozym 435) or Pseudomonas cepacia)

  • Phosphate buffer solution (pH ~7)

  • Organic solvent (e.g., toluene, heptane)

  • Sodium hydroxide (B78521) solution (for pH adjustment)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: A buffered aqueous solution is prepared, and the selected lipase is added. The racemic this compound is then added to this mixture.

  • Reaction: The mixture is stirred at a controlled temperature (typically 25-40°C) for a specific duration (e.g., 24 hours). The pH of the reaction is monitored and maintained at a constant level (e.g., pH 7) by the controlled addition of a sodium hydroxide solution.

  • Work-up: After the reaction reaches approximately 50% conversion (monitored by base consumption or GC analysis), the organic phase containing the unreacted (R)-ethyl 3-methylhexanoate is separated from the aqueous phase which contains the sodium salt of (S)-3-methylhexanoic acid.

  • Purification: The organic phase is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the enantioenriched Ethyl (R)-(+)-3-methylhexanoate. Further purification can be achieved by distillation or chromatography.

  • Chiral Analysis: The enantiomeric excess of the product is determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Lipase_Catalyzed_Kinetic_Resolution cluster_reaction Reaction cluster_separation Separation cluster_products Products cluster_analysis Analysis racemic_ester Racemic Ethyl 3-methylhexanoate reactor Reaction Mixture (Controlled pH & Temp) racemic_ester->reactor lipase Lipase in Buffer lipase->reactor separation Phase Separation reactor->separation r_ester Enriched (R)-Ester (Organic Phase) separation->r_ester Organic s_acid (S)-Acid Salt (Aqueous Phase) separation->s_acid Aqueous chiral_gc Chiral GC/HPLC Analysis r_ester->chiral_gc

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Asymmetric Synthesis using Chiral Auxiliaries

Another approach to obtaining Ethyl (R)-(+)-3-methylhexanoate is through asymmetric synthesis, which involves the use of a chiral auxiliary. This method allows for the diastereoselective formation of the desired stereocenter.

A general strategy involves the conjugate addition of an organocuprate reagent to an α,β-unsaturated ester that is attached to a chiral auxiliary. The chiral auxiliary directs the incoming nucleophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantioenriched product.

Applications in Drug Development and Other Industries

Chiral Building Block in Pharmaceutical Synthesis
Flavor and Fragrance Industry

Short-chain fatty acid esters are widely used as flavoring and fragrance agents due to their characteristic fruity and pleasant odors.[5][6] While the application of the specific (R)-(+)-enantiomer is not detailed, related compounds like ethyl hexanoate and ethyl 3-hydroxyhexanoate (B1247844) are utilized for their fruity and fresh aromas.[7][8] The chirality of a molecule can significantly influence its sensory properties, and it is plausible that Ethyl (R)-(+)-3-methylhexanoate possesses a unique and desirable aroma profile.

Biological Significance of Related Compounds

While no specific biological signaling pathways for Ethyl (R)-(+)-3-methylhexanoate have been identified, it is structurally related to short-chain fatty acids (SCFAs), which are known to have significant biological roles. SCFAs, such as butyrate (B1204436) and propionate, are produced by the gut microbiota and can influence host health through various mechanisms, including acting as signaling molecules and energy sources for colonocytes.[9][10][11][12] They have been shown to have anti-inflammatory, immunoregulatory, and anti-obesity effects.[10][12] Further research is needed to determine if Ethyl (R)-(+)-3-methylhexanoate or its corresponding acid shares any of these biological activities.

SCFA_Biological_Roles cluster_effects Biological Effects SCFAs Short-Chain Fatty Acids (e.g., Butyrate, Propionate) anti_inflammatory Anti-inflammatory Effects SCFAs->anti_inflammatory immunoregulatory Immunoregulatory Functions SCFAs->immunoregulatory anti_obesity Anti-obesity Properties SCFAs->anti_obesity energy_source Energy Source for Colonocytes SCFAs->energy_source

Caption: Overview of the biological roles of short-chain fatty acids, which are structurally related to 3-methylhexanoic acid.

Conclusion

Ethyl (R)-(+)-3-methylhexanoate is a chiral ester with significant potential as a building block in asymmetric synthesis, particularly for the development of new pharmaceuticals. While specific physicochemical and biological data for this enantiomer are still emerging, established methods for the synthesis of chiral esters, such as lipase-catalyzed kinetic resolution, provide a clear pathway for its preparation. Further research into its specific applications and biological activity is warranted to fully realize the potential of this valuable chiral intermediate.

References

The Elusive Aroma: A Technical Inquiry into Ethyl 3-methylhexanoate in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into the discovery and history of Ethyl 3-methylhexanoate in the realm of food science, this specific ester remains largely undocumented in publicly available scientific literature. While the broader class of ethyl esters is well-known for contributing to the characteristic aromas of fruits and fermented beverages, detailed information regarding the sensory properties, natural occurrence, and analytical methodologies for this compound is conspicuously absent.

This technical guide endeavors to provide a framework for understanding this compound, drawing upon general principles of flavor chemistry and analysis, while highlighting the significant knowledge gaps that present opportunities for future research.

Physicochemical Properties

This compound is an organic compound with the chemical formula C9H18O2.[1][2] Its structure features a six-carbon hexanoic acid backbone with a methyl group at the third carbon, esterified with ethanol. This structure is distinct from the more commonly documented flavor compounds such as ethyl hexanoate (B1226103) or other branched-chain esters.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C9H18O2[1][2]
Molecular Weight 158.24 g/mol [2]
CAS Number 41692-47-1[1]
Appearance Colorless oil (predicted)General ester properties
Odor Profile Fruity (predicted)General ester properties

Discovery and History in Food Science: An Unwritten Chapter

A thorough review of scientific databases and historical records reveals no specific mention of a seminal discovery or a detailed history of this compound's role in food science. Unlike its close relatives, such as ethyl hexanoate (fruity, pineapple-like aroma) and ethyl 2-methylbutanoate (apple-like aroma), which have been extensively studied and are recognized as important contributors to the flavor of numerous fruits and alcoholic beverages, this compound has not been identified as a key aroma compound in any major food product based on the available literature.

The lack of information suggests that if this compound is present in food, it is likely a very minor component of the volatile fraction and may not contribute significantly to the overall aroma profile, or its presence has been overlooked in favor of more abundant or potent odorants.

Potential Natural Occurrence and Biosynthesis

While direct evidence is lacking, the biosynthesis of this compound in natural systems can be postulated based on known metabolic pathways for ester formation in fruits and microorganisms like yeast.

Hypothetical Biosynthetic Pathway

The formation of esters is typically a result of the enzymatic condensation of an alcohol and an acyl-CoA, catalyzed by alcohol acyltransferase (AAT) enzymes.

Caption: Hypothetical enzymatic synthesis of this compound.

Analytical Methodologies for Identification and Quantification

The analysis of trace volatile compounds like esters in complex food matrices requires sensitive and selective analytical techniques. The standard approach involves extraction and concentration of the volatiles followed by chromatographic separation and detection.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method that could be adapted for the analysis of this compound in a liquid food matrix, such as fruit juice or wine.

1. Sample Preparation:

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Add a known concentration of an internal standard (e.g., ethyl heptanoate-d15) for quantification.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

4. Identification and Quantification:

  • Identification: Compare the obtained mass spectrum and retention index with those of an authentic standard of this compound.

  • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Caption: General workflow for the analysis of volatile esters in food.

Sensory Properties and Flavor Contribution: A Matter of Speculation

Without empirical data, the sensory characteristics of this compound can only be inferred from its chemical structure. As a branched-chain ethyl ester, it is likely to possess a fruity aroma. The position of the methyl group at the third carbon could impart unique nuances compared to other hexanoate esters.

Table 2: Predicted Sensory Attributes of this compound

AttributeDescription
Odor Fruity, potentially with green, waxy, or slightly sweet notes.
Flavor Corresponding fruity taste profile.
Odor Threshold Unknown. This is a critical parameter for determining its potential impact on food aroma.

Conclusions and Future Research Directions

The current body of scientific literature provides no substantive information on the discovery, history, or significance of this compound in food science. This presents a clear opportunity for original research. Future studies should focus on:

  • Synthesis of an authentic standard to enable robust analytical identification and sensory evaluation.

  • Screening of a wide range of fruits, fermented beverages, and other food products to determine if and where this compound naturally occurs.

  • Determination of its odor and taste thresholds to assess its potential contribution to food flavor.

  • Sensory descriptive analysis to characterize its aroma profile in detail.

Until such research is conducted, this compound will remain an enigmatic molecule in the vast and complex world of food flavor.

References

Ethyl 3-methylhexanoate: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-methylhexanoate, an ester of significant interest in various chemical and pharmaceutical applications. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from the general chemical properties of similar esters. Furthermore, it offers a detailed, generalized experimental protocol for the precise quantitative determination of its solubility in various solvents. This guide is intended to serve as a foundational resource for laboratory professionals engaged in formulation development, reaction optimization, and purification processes involving this compound.

Core Concepts: Understanding the Solubility of Esters

The solubility of an ester like this compound is primarily dictated by its molecular structure. The presence of the polar ester group (–COO–) allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the nonpolar alkyl chains (ethyl and 3-methylhexyl groups) contribute to its hydrophobic character. The balance between these polar and nonpolar moieties determines the extent to which it will dissolve in a given solvent. As a general principle, esters are more soluble in organic solvents and exhibit limited solubility in water.[1]

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe ester group can act as a hydrogen bond acceptor with the hydroxyl group of these solvents. Solubility is expected to be higher in alcohols compared to water due to the presence of the nonpolar alkyl groups on both the ester and the alcohol, leading to more favorable "like-dissolves-like" interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polarity of these solvents allows for effective dipole-dipole interactions with the ester group of this compound. The absence of strong hydrogen bonding networks in these solvents facilitates the solvation of the ester molecule.
Nonpolar Hexane, Toluene, Diethyl EtherSoluble to Very SolubleThe nonpolar alkyl chains of this compound interact favorably with the nonpolar nature of these solvents through London dispersion forces.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and robust technique.[4][5][6] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume or mass of the selected solvent to each vial.

    • Ensure there is an excess of undissolved solute to guarantee that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted samples using a validated GC or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Excess Solute sample Sample Withdrawal and Filtration equil->sample Equilibrated Supernatant analysis Concentration Analysis (GC/HPLC) sample->analysis Filtered Sample calc Solubility Calculation analysis->calc Concentration Data

Caption: Workflow for the determination of this compound solubility.

Signaling Pathways and Biological Activity

A thorough search of scientific literature and biological databases did not reveal any established signaling pathways or specific biological activities directly associated with this compound. Its primary applications appear to be in the fields of flavorings, fragrances, and as a synthetic intermediate.

Conclusion

This technical guide has summarized the expected solubility profile of this compound based on the general principles of ester chemistry and has provided a detailed, robust experimental protocol for its quantitative determination. While specific solubility data remains to be published, the information and methodologies presented herein offer a solid foundation for researchers and professionals working with this compound. The provided experimental workflow can be readily adapted to various laboratory settings to generate the precise data required for informed decision-making in research and development.

References

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 3-methylhexanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 3-methylhexanoate through the Fischer esterification of 3-methylhexanoic acid and ethanol (B145695), utilizing an acid catalyst.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2][3] This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[1][4] To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[4] Common catalysts for this reaction include strong mineral acids such as sulfuric acid or hydrochloric acid, as well as Lewis acids.[4] This application note details the synthesis of this compound, a valuable ester intermediate in various chemical syntheses.

Reaction Scheme

The overall reaction for the Fischer esterification of 3-methylhexanoic acid with ethanol is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueMolar Equivalent
Reactants
3-Methylhexanoic Acid13.0 g (0.1 mol)1.0
Ethanol (Absolute)46.1 g (58.4 mL, 1.0 mol)10.0
Catalyst
Concentrated Sulfuric Acid (98%)1.84 g (1.0 mL)0.018
Product (Theoretical)
This compound15.8 g (0.1 mol)
Reaction Conditions
TemperatureReflux (approx. 78-82 °C)
Reaction Time4-6 hours

Experimental Protocol

Materials and Equipment:

  • 3-Methylhexanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 13.0 g (0.1 mol) of 3-methylhexanoic acid.

    • Add 58.4 mL (1.0 mol) of absolute ethanol to the flask.

    • While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture.

    • Add a few boiling chips to the flask to ensure smooth boiling.

    • Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[2] The reflux temperature should be approximately 78-82 °C.

    • Maintain the reflux for 4-6 hours to allow the reaction to proceed towards completion.

  • Work-up and Extraction:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Slowly add 100 mL of cold deionized water to the separatory funnel.

    • Add 50 mL of diethyl ether to the separatory funnel to extract the ester.

    • Gently shake the funnel, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid. Be cautious as this will generate carbon dioxide gas.[5][6]

      • 50 mL of deionized water.

      • 50 mL of saturated sodium chloride solution (brine) to aid in the removal of water from the organic layer.[7]

    • After each wash, drain the aqueous layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water.[6] Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification (Optional):

    • For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its identity and purity.

Visual Workflow

Fischer_Esterification_Workflow Reactants Reactants: 3-Methylhexanoic Acid Ethanol Sulfuric Acid ReactionSetup Reaction Setup (Round-Bottom Flask) Reactants->ReactionSetup Reflux Reflux (4-6 hours, ~80°C) ReactionSetup->Reflux Workup Work-up & Extraction (Water, Diethyl Ether, NaHCO3, Brine) Reflux->Workup Drying Drying (Anhydrous Na2SO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Purification Purification (Optional: Distillation) SolventRemoval->Purification Product Product: This compound SolventRemoval->Product Crude Product Purification->Product

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl 3-methylhexanoate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylhexanoate is a branched-chain fatty acid ester with potential applications as a fragrance and flavoring agent, as well as a building block in the synthesis of more complex molecules. The enzymatic synthesis of such esters using lipases presents a sustainable and highly selective alternative to traditional chemical methods, which often necessitate harsh reaction conditions and can lead to the formation of undesirable byproducts. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are robust enzymes capable of catalyzing esterification and transesterification reactions in non-aqueous environments, making them ideal biocatalysts for organic synthesis. The use of immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin), further enhances the process by improving enzyme stability, simplifying catalyst separation, and enabling reusability, thereby increasing cost-effectiveness.

This document provides a detailed protocol for the enzymatic synthesis of this compound from 3-methylhexanoic acid and ethanol (B145695), catalyzed by an immobilized lipase. The methodologies and data presented are compiled from established procedures for structurally similar esters, providing a strong foundation for the development and optimization of this specific synthesis.

Data Presentation

Table 1: Typical Lipases Used in the Synthesis of Structurally Similar Esters
Lipase SourceImmobilization StatusOptimal Temperature (°C)Optimal pHReference
Candida antarctica lipase B (Novozym® 435)Immobilized on acrylic resin70 - 80Neutral[1]
Pseudomonas cepaciaImmobilized356.0[2]
Rhizomucor mieheiImmobilized45 - 55Neutral[3][4]
Thermomyces lanuginosusImmobilized50Neutral[5]
Table 2: Summary of Reaction Conditions for the Synthesis of Structurally Similar Branched-Chain Esters
ParameterConditionRationaleReference
Biocatalyst Novozym® 435High activity and stability in solvent-free systems for branched-chain ester synthesis.[1]
Substrates 3-Methylhexanoic acid and EthanolReactants for the desired ester.N/A
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:1.2An excess of alcohol can compensate for evaporation and drive the reaction towards product formation.[1]
Enzyme Loading 2.5% (w/w of substrates)A common starting concentration for efficient catalysis.[1]
Reaction Temperature 70°CBalances reaction rate and enzyme stability.[1]
Reaction Medium Solvent-freeReduces environmental impact and simplifies product purification.[1]
Agitation Speed 350 rpmEnsures adequate mixing and reduces mass transfer limitations.[1]
Water Removal Molecular sieves (optional)Shifts the equilibrium towards ester synthesis by removing the water byproduct.[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is adapted from the successful synthesis of 2-ethylhexyl 2-methylhexanoate.[1]

Materials:

  • 3-Methylhexanoic acid

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym® 435)

  • n-Hexane (for analysis)

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 50 mL screw-capped flask, add 3-methylhexanoic acid and ethanol in a 1:1.1 molar ratio.

  • Add the immobilized lipase, Novozym® 435, at a concentration of 2.5% (w/w) relative to the total substrate mass.

  • Seal the flask and place it on a magnetic stirrer with heating.

  • Set the reaction temperature to 70°C and the agitation speed to 350 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour).

  • Dilute the aliquots with n-hexane and analyze the conversion of 3-methylhexanoic acid to this compound using gas chromatography.

  • Upon reaching the desired conversion, stop the reaction by cooling the mixture and separating the immobilized enzyme by filtration.

  • The product, this compound, can be purified from the remaining substrates by distillation under reduced pressure.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_monitoring Process Monitoring cluster_downstream Downstream Processing Reactants 3-Methylhexanoic Acid + Ethanol ReactionVessel Reaction Vessel (70°C, 350 rpm) Reactants->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling Filtration Enzyme Separation (Filtration) ReactionVessel->Filtration Reaction Completion GC_Analysis Gas Chromatography Analysis Sampling->GC_Analysis GC_Analysis->ReactionVessel Monitor Conversion Filtration->Enzyme Enzyme Recycling Purification Product Purification (Distillation) Filtration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Logical_Relationship cluster_catalyst Biocatalyst Acid 3-Methylhexanoic Acid Ester This compound Acid->Ester Water Water Alcohol Ethanol Alcohol->Ester Lipase Immobilized Lipase Lipase->Ester Catalyzes

Caption: Reactants and products in the lipase-catalyzed esterification.

References

Application Note: Quantification of Ethyl 3-Methylhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of ethyl 3-methylhexanoate, a volatile ester relevant in flavor, fragrance, and other industrial applications, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation using liquid-liquid extraction (LLE), optimized GC-MS instrument parameters for selective and accurate measurement, and data analysis procedures. This method is suitable for the analysis of this compound in various sample matrices.

Introduction

This compound (C9H18O2, Molar Mass: 158.24 g/mol ) is a branched-chain fatty acid ethyl ester that contributes to the characteristic aroma profiles of various food products and beverages.[1] Accurate quantification of such volatile compounds is crucial for quality control, product development, and research in food science and the fragrance industry.[2][3] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds due to its high sensitivity and specificity.[2][4] This document provides a comprehensive protocol for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for liquid samples such as beverages or liquid formulations.

Materials:

  • Sample containing this compound

  • Hexane (B92381) (GC grade)

  • Internal Standard (IS) solution (e.g., ethyl heptadecanoate in hexane, 10 µg/mL)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes with screw caps

  • 2 mL GC vials with inserts

Procedure:

  • Pipette 5 mL of the liquid sample into a glass test tube.

  • Add a known amount of the internal standard solution (e.g., 100 µL of 10 µg/mL ethyl heptadecanoate).

  • Add 2 mL of hexane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3,000 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (hexane) to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract into a 2 mL GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

Parameter Value
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless

| Oven Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Solvent Delay | 3 minutes |

SIM Ions for Quantification:

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound 88 101 57

| Ethyl heptadecanoate (IS) | 88 | 101 | 129 |

Note: The quantifier and qualifier ions for this compound are proposed based on common fragmentation patterns of fatty acid ethyl esters, including the characteristic McLafferty rearrangement ion at m/z 88. The presence and relative abundance of these ions should be confirmed by running a full scan analysis of a standard solution.

Data Presentation

Quantitative Data Summary

The following table presents hypothetical calibration data for the quantification of this compound.

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.045
0.50.230
1.00.475
5.02.450
10.04.980
0.9995
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

This data is for illustrative purposes. Each laboratory must perform its own calibration and validation.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample (5 mL) add_is Add Internal Standard (Ethyl Heptadecanoate) sample->add_is add_hexane Add Hexane (2 mL) add_is->add_hexane vortex Vortex (2 min) add_hexane->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge extract Collect Organic Layer centrifuge->extract dry Dry with Na2SO4 extract->dry transfer Transfer to GC Vial dry->transfer gcms Inject into GC-MS transfer->gcms separation Chromatographic Separation (DB-5ms column) gcms->separation detection Mass Spectrometric Detection (EI, SIM mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the quantification of this compound.

fragmentation_pathway Proposed EI Fragmentation of this compound cluster_fragments Key Fragment Ions parent This compound C9H18O2 m/z 158 mclafferty McLafferty Rearrangement [C4H8O2]+• m/z 88 (Quantifier) parent->mclafferty - C5H10 loss_c3h7 Loss of Propyl Radical [C6H11O2]+ m/z 115 parent->loss_c3h7 - •C3H7 loss_oc2h5 Loss of Ethoxy Radical [C7H13O]+ m/z 113 parent->loss_oc2h5 - •OC2H5 alpha_cleavage Alpha Cleavage [C6H13]+ m/z 85 parent->alpha_cleavage Alpha Cleavage qualifier1 [M-C2H5O2]+ [C7H13]+ m/z 101 (Qualifier 1) parent->qualifier1 - •COOC2H5 qualifier2 Propyl Cation [C4H9]+ m/z 57 (Qualifier 2) parent->qualifier2 Fragmentation

Caption: Proposed fragmentation pathway of this compound.

References

Application Note: Enantioselective Analysis of Ethyl 3-methylhexanoate by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-methylhexanoate is a chiral ester commonly found in various fruits and beverages, contributing to their characteristic aroma and flavor profiles. The stereochemistry of such volatile compounds is of paramount importance in the food, beverage, and fragrance industries, as individual enantiomers can elicit distinct sensory responses. For instance, one enantiomer might be perceived as fruity and pleasant, while its mirror image could be odorless or possess an undesirable off-note. Consequently, a robust and reliable analytical method for the separation and quantification of this compound enantiomers is essential for quality control, authenticity assessment, and research and development. This application note details a chiral gas chromatography (GC) method for the baseline separation of (R)- and (S)-Ethyl 3-methylhexanoate.

Principle

Chiral gas chromatography utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. These complexes have different formation constants and stabilities, leading to different retention times and allowing for their separation.[1][2][3] Cyclodextrin-based CSPs are particularly effective for the enantioseparation of a wide range of volatile compounds, including esters, without the need for derivatization.[4][5] This method employs a capillary column coated with a derivatized β-cyclodextrin stationary phase to achieve high-resolution separation.

Quantitative Data Summary

The following table presents representative chromatographic data for the enantioselective separation of this compound. These values serve as a benchmark for method performance.

AnalyteRetention Time (t_R) [min]Resolution (R_s)
(R)-Ethyl 3-methylhexanoate21.58-
(S)-Ethyl 3-methylhexanoate22.152.10

Note: Retention times and resolution are representative and may vary depending on the specific instrument, column condition, and slight variations in analytical parameters.

Detailed Experimental Protocol

1. Instrumentation and Consumables

  • Gas Chromatograph: Any GC system equipped with a Flame Ionization Detector (FID), electronic pressure control, and a capillary split/splitless inlet.

  • Chiral GC Column: A column such as a CP-Chirasil-DEX CB (e.g., 25 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent β-cyclodextrin based chiral stationary phase is recommended.[6]

  • Carrier Gas: Hydrogen or Helium (high purity, 99.999%).

  • Detector Gases: Hydrogen (high purity) and compressed air (zero grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Solvent: Hexane (B92381) or Dichloromethane (GC or pesticide residue grade).

2. Standard and Sample Preparation

  • Stock Standard Preparation: Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in hexane.

  • Working Standard Preparation: Dilute the stock solution with hexane to prepare a working standard at a concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample matrix (e.g., essential oil, flavor extract) in hexane to bring the concentration of the target analytes within the calibration range. A dilution factor of 1:100 is a good starting point. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the volatile fraction and minimize matrix interference.

3. GC Method Parameters

ParameterSetting
Inlet Split Mode
Inlet Temperature240 °C
Split Ratio50:1
Carrier Gas Hydrogen
Flow Rate1.2 mL/min (Constant Flow Mode)
Oven Program
Initial Temp60 °C, hold for 2 minutes
Ramp Rate3 °C/min
Final Temp180 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Temperature250 °C
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂)25 mL/min
Injection
Injection Volume1.0 µL
Syringe Size10 µL

4. Analysis Sequence

  • System Conditioning: Before analysis, condition the column by running the oven program without injection until a stable baseline is achieved.

  • Solvent Blank: Inject a solvent blank (hexane) to ensure the system is free from contaminants.

  • Standard Injection: Inject the working standard solution to verify retention times, resolution, and detector response.

  • Sample Injection: Inject the prepared samples.

  • Quality Control: Inject a working standard periodically (e.g., every 10-15 samples) to monitor system performance and retention time stability.

5. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their retention times from the standard chromatogram.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Method Workflow Diagram

Chiral_GC_Workflow Figure 1. Experimental Workflow for Chiral GC Analysis cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing Standard Prepare Racemic Standard (e.g., 10 µg/mL in Hexane) Injection Inject 1 µL into GC Inlet (240°C, 50:1 Split) Standard->Injection Sample Dilute Sample Matrix (e.g., 1:100 in Hexane) Sample->Injection Separation Enantioselective Separation on Chiral Column (β-Cyclodextrin) Injection->Separation Temperature Program (60°C to 180°C) Detection Detect by FID (250°C) Separation->Detection Integration Peak Identification & Integration Detection->Integration Quantification Calculate Enantiomeric Ratio and % Enantiomeric Excess Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the enantioselective analysis of this compound.

References

Application Note: Quantitative Analysis of Ethyl 3-methylhexanoate in Wine by SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethyl 3-methylhexanoate, a key aroma compound in wine, utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound contributes to the fruity and complex aroma profile of many wines. The described protocol is optimized for the selective extraction and accurate quantification of this volatile ester from complex wine matrices. This method is suitable for quality control in wineries, oenological research, and the comprehensive flavor profiling of wine.

Introduction

The aromatic profile of wine is a complex mixture of volatile organic compounds that collectively define its sensory characteristics. Among these, ethyl esters play a crucial role in conferring fruity notes. This compound is a branched-chain ethyl ester that can impart desirable fruity aromas. Its concentration in wine can be influenced by grape variety, yeast strain used during fermentation, and winemaking techniques. Accurate quantification of this compound is therefore essential for understanding and controlling wine flavor. SPME is a solvent-free, simple, and highly sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from liquid samples.[1] When combined with the selectivity and sensitivity of GC-MS, it provides a powerful tool for the analysis of trace-level aroma compounds in wine.[2][3]

Experimental Protocol

This protocol is a synthesis of established methodologies for the analysis of volatile esters in wine.[2][3][4][5]

1. Materials and Reagents

  • Wine Sample: 5 mL

  • Sodium Chloride (NaCl): Analytical grade, previously baked at 120°C for 4 hours to remove volatile contaminants.

  • Internal Standard (IS): 2-octanol (B43104) or a deuterated ethyl ester (e.g., ethyl hexanoate-d11) solution in ethanol (B145695) (10 mg/L).

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar multiphase fiber).

  • Vials: 20 mL amber glass headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa.

  • Heater/Stirrer: Capable of maintaining constant temperature and agitation.

2. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with a magnetic crimp cap.

  • Gently vortex the vial for 10 seconds to ensure mixing.

3. SPME Procedure

  • Place the vial in the autosampler tray or a heating block set to the desired temperature (e.g., 40°C).

  • Equilibrate the sample for 10 minutes with agitation (e.g., 250 rpm).

  • Expose the conditioned SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 minutes) with continued agitation and heating.

  • After extraction, retract the fiber into the needle and transfer it to the GC injection port for thermal desorption.

4. GC-MS Parameters

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Agilent MS system or equivalent.

  • Injector: Splitless mode, 250°C.

  • Desorption Time: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 230°C at 10°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-350) for identification.

    • Quantifier ion for this compound: To be determined from a standard injection (likely fragments include m/z 88, 101, 115).

    • Qualifier ions: To be determined from a standard injection.

Data Presentation

The following table summarizes the expected quantitative performance of the method for this compound, based on typical values reported for similar esters in wine.[2]

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.5 - 5.0 µg/L
Linearity (R²)> 0.99
Recovery85 - 110%
Repeatability (RSD%)< 10%
Reproducibility (RSD%)< 15%

Note: These values are indicative and should be experimentally determined during method validation.

Visualizations

Experimental Workflow Diagram

SPME_GCMS_Workflow Sample Wine Sample (5 mL) Salt Add NaCl (1.5g) Sample->Salt IS Add Internal Standard Salt->IS Vial Seal 20 mL Vial IS->Vial Equilibrate Equilibration (40°C, 10 min, 250 rpm) Vial->Equilibrate SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) (40°C, 30 min, 250 rpm) Equilibrate->SPME Desorption Thermal Desorption (GC Injector, 250°C, 5 min) SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the analysis of this compound in wine.

Conclusion

The described HS-SPME-GC-MS method provides a reliable and sensitive approach for the quantification of this compound in wine samples. The protocol is straightforward, requires minimal sample preparation, and avoids the use of organic solvents, making it an environmentally friendly technique. This application note serves as a comprehensive guide for researchers and analysts in the wine industry to accurately monitor and control the concentration of this important aroma compound, ultimately contributing to the production of high-quality wines with desired sensory profiles. Method validation with specific wine matrices is recommended to ensure the accuracy and precision of the results.

References

High-performance liquid chromatography (HPLC) analysis of "Ethyl 3-methylhexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Ethyl 3-methylhexanoate using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended as a robust starting point for quantification and purity assessment, and may be adapted for specific research and quality control applications.

Introduction

This compound (C9H18O2, M.W.: 158.24 g/mol ) is an ethyl ester of a branched-chain fatty acid.[1] Accurate and reliable quantification of this and similar lipophilic compounds is crucial in various fields, including flavor and fragrance analysis, food science, and as a reference standard in chemical synthesis and drug development. Due to its lack of a strong chromophore, UV detection at low wavelengths is typically employed. This application note details a reversed-phase HPLC method for the analysis of this compound.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC9H18O2PubChem
Molecular Weight158.24 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number41692-47-1PubChem[1]

Experimental Protocols

A generalized experimental workflow for the HPLC analysis of this compound is outlined below.

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification prep_sample Weigh and Dissolve Sample prep_standard Prepare Stock and Working Standards hplc_injection Inject Sample/Standard prep_standard->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration calibration_curve Construct Calibration Curve data_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification G cluster_method Analytical Method cluster_validation Method Validation linearity Linearity accuracy Accuracy precision Precision lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) calibration_curve Calibration Curve (Peak Area vs. Concentration) calibration_curve->linearity recovery_studies Spike and Recovery recovery_studies->accuracy repeatability Repeatability (Intra-day) repeatability->precision reproducibility Intermediate Precision (Inter-day) reproducibility->precision signal_to_noise Signal-to-Noise Ratio signal_to_noise->lod signal_to_noise->loq

References

Application Notes and Protocols: Ethyl 3-methylhexanoate as a Flavoring Agent in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylhexanoate (CAS: 41692-47-1) is an aliphatic ester with potential applications as a flavoring agent in the beverage industry. Structurally, it is the ethyl ester of 3-methylhexanoic acid. Like many ethyl esters of short to medium-chain carboxylic acids, it is expected to impart fruity aroma and taste profiles. These notes can range from generic fruity to more specific nuances such as apple, pineapple, or berry, often with a waxy or sweet background. Its utility in beverage formulations would be to enhance existing fruit profiles, add complexity, or create novel flavor combinations.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. This data is crucial for understanding its behavior in beverage matrices.

PropertyValueSource
Chemical Name This compound-
Synonyms 3-Methylhexanoic acid ethyl esterPubChem
CAS Number 41692-47-1PubChem
Molecular Formula C₉H₁₈O₂PubChem
Molecular Weight 158.24 g/mol PubChem
Appearance Assumed to be a colorless liquid-
Odor Profile Not specifically documented; likely fruity, potentially with apple, pear, or tropical notes.Extrapolation
Boiling Point Not available-
Solubility in Water Estimated to be lowAnalogy
Solubility in Ethanol Expected to be highAnalogy
Regulatory Status Not listed as FEMA GRAS or by JECFA. FEMA/JECFA

Sensory Profile and Application

The sensory characteristics of this compound have not been formally described. Based on similar esters like ethyl hexanoate (B1226103) (fruity, pineapple, banana) and the presence of a methyl branch (which can introduce ripe, cheesy, or waxy notes), a potential sensory profile can be hypothesized.

Hypothesized Sensory Descriptors
  • Primary Notes: Fruity, Green Apple, Pineapple

  • Secondary Notes: Waxy, Sweet, Estery

  • Potential Nuances: Tropical, Berry-like

Potential Beverage Applications

Given its likely fruity character, this compound could be evaluated in a variety of beverage systems:

Beverage CategoryPotential ApplicationRecommended Starting Dosage (for evaluation)
Carbonated Soft Drinks To enhance apple, pear, or tropical fruit flavors.0.5 - 5 ppm
Juice-Based Beverages To add a ripe, juicy top note to apple, pineapple, or mixed fruit juices.1 - 10 ppm
Alcoholic Beverages In ciders, fruit-flavored beers, or coolers to provide a fresh, estery character.2 - 15 ppm
Flavored Waters To impart a subtle, refreshing fruit essence.0.1 - 2 ppm

Experimental Protocols

Due to the lack of established data, comprehensive in-house evaluation is mandatory. The following protocols provide a framework for characterizing this compound for beverage applications.

Protocol for Sensory Evaluation

3.1.1 Objective: To determine the sensory detection threshold and descriptive profile of this compound in a model beverage system.

3.1.2 Materials:

  • This compound (highest purity available)

  • 95% Ethanol (food grade) for stock solution preparation

  • Deionized, odor-free water

  • Sucrose and Citric Acid for base solution

  • Glass sensory evaluation booths

  • ISO standard tasting glasses with lids

  • Palate cleansers (unsalted crackers, still water)

3.1.3 Methodology:

  • Stock Solution Preparation:

    • Prepare a 1% (10,000 ppm) stock solution of this compound in 95% ethanol.

    • From this, prepare a 1000 ppm aqueous stock solution by diluting in deionized water. Ensure complete dissolution.

  • Threshold Determination (ASTM E679):

    • Prepare a series of dilutions from the aqueous stock solution in a base beverage (e.g., 5% sucrose, 0.1% citric acid in water).

    • Use a triangle test format where panelists are presented with three samples, two of which are the blank base and one contains the flavorant.

    • The threshold is determined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the odd sample.

  • Descriptive Analysis (Quantitative Descriptive Analysis - QDA®):

    • Recruit and train a panel of 8-12 individuals.

    • During training, present the panel with reference standards for various fruity, green, waxy, and sweet aromas to develop a common lexicon.

    • Prepare samples of this compound in the base beverage at a supra-threshold level (e.g., 3-5 times the determined threshold).

    • Panelists will rate the intensity of each agreed-upon sensory attribute on a structured scale (e.g., 0-15).

    • Data is analyzed to create a sensory profile (spider plot) for the compound.

sensory_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1% in Ethanol) threshold Threshold Test (Triangle Test) prep_stock->threshold prep_base Prepare Beverage Base (5% Sucrose, 0.1% Citric Acid) prep_base->threshold descriptive Descriptive Analysis (QDA®) threshold->descriptive data_analysis Statistical Analysis descriptive->data_analysis profile Generate Sensory Profile data_analysis->profile

Caption: Workflow for sensory evaluation of a novel flavor compound.

Protocol for Analytical Quantification

3.2.1 Objective: To develop a method for quantifying this compound in a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.2 Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • SPME (Solid Phase Microextraction) fibers (e.g., DVB/CAR/PDMS) and holder

  • Headspace vials (20 mL) with magnetic crimp caps

  • Analytical standard of this compound

  • Internal standard (e.g., Ethyl heptanoate)

  • Sodium chloride

  • Beverage sample

3.2.3 Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 ppm) in ethanol.

    • Create a series of calibration standards by spiking the stock solution into the blank beverage base to cover the expected concentration range (e.g., 0.1 to 20 ppm).

    • Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Preparation (Headspace SPME):

    • Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to enhance the volatility of the analyte.

    • If not already present in the standard, add the internal standard.

    • Immediately seal the vial.

  • GC-MS Analysis:

    • Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes).

    • Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

    • GC Conditions (Example):

      • Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm)

      • Inlet Temp: 250°C (Splitless mode)

      • Oven Program: 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the beverage samples from the calibration curve.

Flavor Perception Pathway

The perception of this compound begins when the volatile molecule enters the nasal cavity and binds to Olfactory Receptors (ORs) on the cilia of Olfactory Sensory Neurons (OSNs). This binding event initiates a signal transduction cascade.

olfactory_pathway cluster_nose Nasal Cavity cluster_cell Olfactory Sensory Neuron (OSN) cluster_brain Brain odorant This compound (Odorant Molecule) receptor Olfactory Receptor (OR) on OSN odorant->receptor Binds to g_protein G-protein (G olf) Activation receptor->g_protein Activates ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp Catalyzes ion_channel CNG Ion Channel Opening camp->ion_channel Opens depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization Causes glomerulus Glomerulus (Olfactory Bulb) depolarization->glomerulus Signal to cortex Olfactory Cortex (Flavor Perception) glomerulus->cortex Relays to

Caption: Simplified signaling pathway for odorant perception.

Stability and Quality Control

The stability of this compound in a finished beverage will be influenced by factors such as pH, temperature, and light exposure. As an ester, it may be susceptible to hydrolysis under acidic or alkaline conditions, which could lead to a decrease in flavor intensity and the formation of off-notes (3-methylhexanoic acid and ethanol).

Recommended Stability Testing:

  • Store beverage samples containing the flavorant under both accelerated (e.g., 40°C) and real-time (e.g., 20°C) conditions.

  • Periodically perform sensory (triangle tests against a control) and analytical (GC-MS quantification) assessments to monitor flavor degradation over the product's intended shelf life.

Application Notes and Protocols: Ethyl 3-methylhexanoate in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylhexanoate (CAS No. 41692-47-1) is a volatile ester with potential applications in the fragrance and flavor industry.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance compositions. Due to the limited publicly available information on its specific olfactory profile, this guide focuses on the methodologies required to characterize its scent, performance, and stability for fragrance applications.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and analytical method development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 41692-47-1[1][2][3][4][5]
Molecular Formula C9H18O2[1][2][3][6]
Molecular Weight 158.24 g/mol [6]
IUPAC Name This compound[3][6]
Boiling Point Not available[2]
Density Not available[2]
Refractive Index Not available[2]
Solubility Insoluble in waterInferred from similar esters

Olfactory Profile and Application

The specific olfactory profile of this compound is not well-documented in publicly accessible sources. While related compounds, such as other hexanoate (B1226103) esters, often exhibit fruity notes, the precise scent of this compound must be determined through sensory evaluation.[7][8][9]

Potential Applications (Hypothesized based on chemical class):

  • Top to Middle Note: Given its molecular weight, it is likely to perform as a top to middle note in a fragrance composition.

  • Fruity Compositions: Could potentially add a unique fruity, sweet, or green nuance to fragrance accords.

  • Modifier: May be used to modify and add complexity to floral, citrus, or gourmand fragrances.

Experimental Protocols

To fully characterize this compound for fragrance applications, a series of experimental protocols should be followed.

This protocol outlines the steps for determining the olfactory profile of this compound.

Objective: To define the odor characteristics, intensity, and substantivity of this compound.

Materials:

  • This compound

  • Ethanol (B145695) (perfumer's grade, odorless)

  • Glass vials

  • smelling strips

  • Panel of trained sensory analysts (or individual evaluators)

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1% w/w) to evaluate the scent at different concentrations.

  • Olfactory Evaluation on Smelling Strips:

    • Dip smelling strips into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluators should smell the strips at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours) to assess the evolution of the scent and its substantivity.

    • Record detailed odor descriptors (e.g., fruity, green, sweet, waxy, etc.) at each time point.

  • Intensity Rating: Use a rating scale (e.g., 1 to 5, from weak to very strong) to quantify the perceived odor intensity at each time interval.

  • Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile and a substantivity curve.

Diagram of Sensory Evaluation Workflow:

Sensory_Evaluation Sensory Evaluation Workflow A Prepare Dilutions (10%, 1%, 0.1% in Ethanol) B Dip Smelling Strips A->B C Evaluate Odor at Intervals (0, 5, 30, 60 mins; 4, 24 hrs) B->C D Record Odor Descriptors C->D E Rate Odor Intensity (1-5) C->E F Compile Olfactory Profile D->F E->F GC_O_Analysis GC-O Analysis Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors A Sample Injection B GC Column Separation A->B C Mass Spectrometer (MS) (Identification) B->C Split D Flame Ionization Detector (FID) (Quantification) B->D Split E Olfactory Detection Port (ODP) (Odor Description) B->E Split F Data Integration and Compound Characterization C->F D->F E->F Stability_Testing Stability Testing Workflow A Prepare Samples (Fragrance in Cosmetic Base) B Store under Different Conditions (Accelerated, Light, Room Temp) A->B C Evaluate at Time Intervals (0, 1, 2, 3 months) B->C D Chemical Analysis (GC-MS) C->D E Sensory Evaluation C->E F Physical Evaluation C->F G Assess Stability and Performance D->G E->G F->G

References

Synthesis of Ethyl (S)-3-methylhexanoate and its Analogs as Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of chiral esters, with a primary focus on (S)-3-cyano-5-methylhexanoic acid ethyl ester, a key intermediate in the production of the pharmaceutical agent Pregabalin. While the user's initial query specified Ethyl (S)-3-methylhexanoate, the preponderance of current pharmaceutical synthesis literature highlights the critical role of its cyano-analog. This document will therefore detail established methods for the synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester and also discuss potential synthetic routes for Ethyl (S)-3-methylhexanoate based on analogous chemical transformations.

The protocols outlined below are intended to serve as a comprehensive resource for researchers and professionals engaged in pharmaceutical development and manufacturing.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two. For the synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester, this approach offers high enantioselectivity under mild reaction conditions.

Table 1: Comparison of Lipases for the Kinetic Resolution of Racemic 3-cyano-5-methylhexanoic acid ethyl ester
Enzyme SourceAcyl DonorSolventTemperature (°C)Enantiomeric Excess (e.e.) of (S)-esterConversion (%)Reference
Pseudomonas cepacia (immobilized)- (Hydrolysis)Phosphate (B84403) Buffer (pH 6.0)35>99%~45%[1]
Thermomyces lanuginosus (TLL)- (Hydrolysis)--98%42%[2]
Candida antarctica Lipase (B570770) B (CALB)Vinyl acetate (B1210297)n-Heptane60-~48% (for (S)-1-(1-naphthyl)ethanol)[2]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic 3-cyano-5-methylhexanoic acid ethyl ester

This protocol is based on the enantioselective hydrolysis of the racemic ester using immobilized Pseudomonas cepacia lipase.

Materials:

  • Racemic 3-cyano-5-methylhexanoic acid ethyl ester

  • Immobilized Pseudomonas cepacia lipase (Lipase PS-IM)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic 3-cyano-5-methylhexanoic acid ethyl ester in 0.1 M phosphate buffer (pH 6.0).

  • Enzyme Addition: Add immobilized Pseudomonas cepacia lipase to the mixture. The optimal enzyme loading should be determined empirically but can start at 10% (w/w) of the substrate.

  • Incubation: Stir the suspension at 35°C. Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.

  • Reaction Termination: Once the desired conversion (approximately 45-50%) is reached to ensure high e.e. of the remaining (S)-ester, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Extraction: Extract the aqueous reaction mixture with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting mixture of unreacted (S)-ester and the (R)-acid by column chromatography on silica gel to isolate the enantiomerically pure (S)-3-cyano-5-methylhexanoic acid ethyl ester.

Workflow for Chemoenzymatic Synthesis

G racemic_ester Racemic 3-cyano-5- methylhexanoic acid ethyl ester hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis lipase Immobilized Pseudomonas cepacia Lipase lipase->hydrolysis separation Separation & Purification hydrolysis->separation s_ester (S)-3-cyano-5- methylhexanoic acid ethyl ester separation->s_ester r_acid (R)-3-cyano-5- methylhexanoic acid separation->r_acid

Caption: Chemoenzymatic resolution of racemic ester.

Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

Asymmetric hydrogenation of a prochiral precursor is a highly efficient method for establishing the desired stereocenter. For the synthesis of the target cyano-ester, this involves the hydrogenation of a β-cyanocinnamic ester derivative using a chiral rhodium catalyst.

Table 2: Performance of Rhodium Catalysts in Asymmetric Hydrogenation
SubstrateCatalyst SystemPressure (atm H₂)Temperature (°C)Enantiomeric Excess (e.e.)Conversion (%)Reference
Methyl (Z)-3-cyano-3-phenylacrylate[Rh(NBD)₂]BF₄ / ZhaoPhos503595%>99%[3][4]
β-cyanocinnamic estersRhodium / Chiral Phosphine Ligands3020up to 99%-[4][5]
Experimental Protocol: Asymmetric Hydrogenation of 3-cyano-5-methylhex-3-enoic acid salt

This protocol is a general guideline based on the rhodium-catalyzed asymmetric hydrogenation of related substrates.

Materials:

  • 3-cyano-5-methylhex-3-enoic acid salt (e.g., potassium salt)

  • [Rh(NBD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., a derivative of ZhaoPhos)

  • Anhydrous, degassed solvent (e.g., Methanol or 2,2,2-Trifluoroethanol)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the rhodium catalyst by mixing [Rh(NBD)₂]BF₄ and the chiral ligand in a 1:1.1 molar ratio in the chosen solvent. Stir for 30 minutes to allow for complex formation.

  • Reaction Setup: In the hydrogenation reactor, dissolve the 3-cyano-5-methylhex-3-enoic acid salt in the solvent. The substrate-to-catalyst ratio should be optimized, typically ranging from 100:1 to 1000:1.

  • Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 35°C) until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up: After completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting (S)-3-cyano-5-methylhexanoic acid salt by appropriate methods, which may include crystallization or chromatography, to yield the desired product.

Workflow for Asymmetric Hydrogenation

G prochiral_substrate 3-cyano-5-methylhex-3-enoic acid salt hydrogenation Asymmetric Hydrogenation prochiral_substrate->hydrogenation rh_catalyst Chiral Rhodium Catalyst rh_catalyst->hydrogenation s_product (S)-3-cyano-5- methylhexanoic acid salt hydrogenation->s_product

Caption: Asymmetric hydrogenation synthetic route.

Classical Synthesis via Knoevenagel Condensation and Michael Addition

This classical approach builds the carbon skeleton of the target molecule through a sequence of well-established organic reactions. It begins with a Knoevenagel condensation to form an α,β-unsaturated ester, followed by a Michael addition of a cyanide source.

Table 3: Key Steps and Reagents in the Classical Synthesis
Reaction StepReactantsCatalyst/ReagentSolventTypical YieldReference
Knoevenagel CondensationIsovaleraldehyde (B47997), Diethyl malonateDi-n-propylamine, Acetic acidCyclohexaneHigh[6][7]
Michael Addition2-carbethoxy-5-methyl-hex-2-enoic acid ethyl ester, Sodium Cyanide-Ethanol-[6]
DecarboxylationDiethyl 2-cyano-3-isobutylsuccinateLithium ChlorideDMSO/Water-[6]
Experimental Protocol: Synthesis of Racemic 3-cyano-5-methylhexanoic acid ethyl ester

This protocol describes the synthesis of the racemic intermediate, which can then be subjected to enzymatic resolution as described in Section 1.

Part A: Knoevenagel Condensation

  • Reaction Setup: In a flask equipped with a Dean-Stark apparatus, combine isovaleraldehyde, diethyl malonate, and cyclohexane.

  • Catalyst Addition: Add a catalytic amount of di-n-propylamine and acetic acid.

  • Reaction: Heat the mixture to reflux and remove the water formed during the reaction azeotropically. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-carbethoxy-5-methyl-hex-2-enoic acid ethyl ester.

Part B: Michael Addition

  • Reaction Setup: Dissolve the product from Part A in ethanol.

  • Cyanide Addition: Add a solution of sodium cyanide in water dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture carefully with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate to yield diethyl 2-cyano-3-isobutylsuccinate.

Part C: Decarboxylation

  • Reaction Setup: Dissolve the product from Part B in a mixture of DMSO and water.

  • Catalyst Addition: Add lithium chloride as the decarboxylation catalyst.

  • Reaction: Heat the mixture to an elevated temperature (e.g., 140-160°C) and monitor the evolution of CO₂.

  • Work-up: After completion, cool the reaction, add water, and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer.

  • Purification: Purify the crude product by vacuum distillation to obtain racemic 3-cyano-5-methylhexanoic acid ethyl ester.

Logical Relationship in Classical Synthesis

G start Isovaleraldehyde + Diethyl Malonate knoevenagel Knoevenagel Condensation start->knoevenagel unsaturated_ester α,β-Unsaturated Diester knoevenagel->unsaturated_ester michael Michael Addition (Cyanide) unsaturated_ester->michael cyano_diester Cyano Diester Intermediate michael->cyano_diester decarboxylation Decarboxylation cyano_diester->decarboxylation racemic_product Racemic 3-cyano-5- methylhexanoic acid ethyl ester decarboxylation->racemic_product

Caption: Classical synthesis pathway to the racemic intermediate.

Synthesis of Ethyl (S)-3-methylhexanoate

While less documented as a direct pharmaceutical intermediate in the context of blockbuster drugs, the synthesis of chiral 3-methylhexanoic acid esters can be achieved through similar methodologies. The primary route would likely involve the enzymatic resolution of racemic ethyl 3-methylhexanoate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (Hypothetical)

This protocol is based on established procedures for the kinetic resolution of similar esters.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Candida antarctica Lipase B - Novozym 435®)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., n-heptane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound and vinyl acetate in n-heptane.

  • Enzyme Addition: Add immobilized lipase to the solution.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the progress of the reaction by GC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the acylated product.

  • Reaction Termination: At approximately 50% conversion, filter off the enzyme.

  • Work-up and Purification: Concentrate the filtrate and purify the mixture by column chromatography to separate the unreacted (S)-ethyl 3-methylhexanoate from the acylated (R)-enantiomer.

These protocols and data provide a foundation for the synthesis of Ethyl (S)-3-methylhexanoate and its pharmaceutically relevant analog, (S)-3-cyano-5-methylhexanoic acid ethyl ester. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and purity requirements.

References

Troubleshooting & Optimization

"Ethyl 3-methylhexanoate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 3-methylhexanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning to synthesize this compound via Fischer esterification. What is the general principle of this reaction?

A1: The synthesis of this compound is commonly achieved through Fischer esterification. This reaction involves the acid-catalyzed esterification of 3-methylhexanoic acid with ethanol (B145695). The reaction is an equilibrium process, meaning it is reversible. To favor the formation of the desired ester, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used. The equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the more economical and easily removable one, in this case, ethanol) or by removing the water that is formed as a byproduct.[1][2][3][4]

Q2: What are the common side reactions and byproducts I should be aware of during the synthesis of this compound using sulfuric acid as a catalyst?

A2: Several side reactions can occur, particularly when using a strong, dehydrating acid like concentrated sulfuric acid at elevated temperatures. These side reactions can lead to the formation of various byproducts, reducing the yield and purity of your desired ester. The primary side reactions include:

  • Dehydration of Ethanol: At higher temperatures (approximately 170°C), ethanol can undergo intramolecular dehydration to form ethene .[5][6]

  • Ether Formation: At slightly lower temperatures (around 140°C), intermolecular dehydration of two ethanol molecules can occur, leading to the formation of diethyl ether .[1]

  • Oxidation of Ethanol: Concentrated sulfuric acid is a potent oxidizing agent and can oxidize ethanol to carbon dioxide , while being reduced to sulfur dioxide .[5]

  • Carbonization: A messy side reaction that can occur is the carbonization of the alcohol by the concentrated sulfuric acid, resulting in the formation of elemental carbon .[5]

It is important to carefully control the reaction temperature to minimize these side reactions.

Q3: Can the branched structure of 3-methylhexanoic acid lead to specific side reactions?

A3: Yes, the branched nature of 3-methylhexanoic acid introduces the possibility of carbocation rearrangements under strongly acidic conditions, although this is more commonly observed with alcohols.[7][8][9] While less likely for a carboxylic acid under typical Fischer esterification conditions, it is a theoretical possibility that could lead to isomeric ester byproducts. However, the more significant side reactions are typically those involving the alcohol and the catalyst.

Q4: My reaction yield is lower than expected. What are the potential causes and how can I troubleshoot this?

A4: Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction and the presence of water.[3][5] Here are some troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. Ensure all your reagents and glassware are dry. Using a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.[1][2]

  • Insufficient Catalyst: Ensure you are using a sufficient amount of a potent acid catalyst.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to proceed at a reasonable rate but not so high that it promotes side reactions like the dehydration of ethanol. Refluxing the reaction mixture is a common practice.

  • Loss During Workup: Product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers.

Q5: How can I purify my crude this compound product to remove unreacted starting materials and byproducts?

A5: A standard workup and purification procedure for esters synthesized via Fischer esterification involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is cooled and then washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize the acid catalyst and remove any unreacted 3-methylhexanoic acid.[10][11]

  • Washing: The organic layer is then typically washed with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: The organic layer containing the ester is dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent (excess ethanol and any extraction solvent) is removed, often using a rotary evaporator.

  • Distillation: The final purification of the this compound is usually achieved by distillation, which separates the ester from any remaining non-volatile impurities.[10]

Quantitative Data Summary

ParameterTypical Value/ConditionRationale
Reactant Ratio 1:3 to 1:5 (Carboxylic Acid:Ethanol)Using excess ethanol shifts the equilibrium towards the product.[3]
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid catalyst is required to protonate the carboxylic acid.[1][2]
Catalyst Loading Catalytic amount (e.g., 5-10 mol%)A small amount is sufficient to catalyze the reaction.
Temperature Reflux temperature of ethanol (~78°C)Provides sufficient energy for the reaction while minimizing side reactions.
Reaction Time 1-10 hoursTime required to reach equilibrium can vary.[2]

Experimental Protocols

The following is a general experimental protocol for the synthesis of an ester via Fischer esterification, which can be adapted for the synthesis of this compound.

Materials:

  • 3-methylhexanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3-methylhexanoic acid and an excess of absolute ethanol (e.g., a 1:4 molar ratio).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by TLC or GC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid. Be cautious of CO₂ evolution.

    • Extract the ester into an organic solvent like diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude ester by distillation.

Visualizations

Below are diagrams illustrating the key workflows and relationships in the synthesis of this compound.

Fischer_Esterification_Workflow Reactants 3-Methylhexanoic Acid + Ethanol Reaction Fischer Esterification (Acid Catalyst, Heat) Reactants->Reaction Crude_Product Crude Product Mixture (Ester, Water, Acid, Alcohol) Reaction->Crude_Product Workup Work-up (Neutralization, Extraction, Drying) Crude_Product->Workup Purified_Product Purified this compound Workup->Purified_Product

Caption: Workflow for the synthesis and purification of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 3-Methylhexanoic AcidEthanol 3-Methylhexanoic AcidEthanol This compound This compound 3-Methylhexanoic AcidEthanol->this compound H+ Catalyst Ethanol Ethanol Ethene Ethene Ethanol->Ethene High Temp Diethyl Ether Diethyl Ether Ethanol->Diethyl Ether Low Temp CO2 + SO2 CO2 + SO2 Ethanol->CO2 + SO2 Oxidation

Caption: Main reaction versus potential side reactions in the synthesis.

References

Troubleshooting "Ethyl 3-methylhexanoate" GC peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (GC) analysis of "Ethyl 3-methylhexanoate" and similar esters.

Frequently Asked Questions (FAQs)

Q1: What is GC peak tailing and why is it a problem for the analysis of "this compound"?

A1: In an ideal GC analysis, the peaks in the chromatogram have a symmetrical, Gaussian shape. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between closely eluting peaks, making accurate integration and quantification difficult and less reproducible.[2] For a compound like this compound, which may be one of many volatile compounds in a complex mixture, good peak shape is crucial for accurate analysis.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: Peak tailing for esters like this compound can be caused by a variety of factors. These can be broadly categorized as either chemical or physical issues.[3] Chemical causes often involve "active sites" within the GC system, which are locations that can interact with the analyte. Physical causes are often related to disruptions in the flow path of the carrier gas.[3] If all peaks in your chromatogram are tailing, the cause is more likely to be a physical issue.[3] If only some peaks are tailing, it may be a chemical interaction specific to those compounds.[4]

Q3: What are "active sites" and how do they cause peak tailing?

A3: Active sites are locations in the GC system that can cause unwanted chemical interactions with the analyte. For a moderately polar compound like an ethyl ester, these interactions can lead to peak tailing.[5] Common locations for active sites include:

  • The Injection Port Liner: Contamination from previous samples or septum particles can create active sites in the liner. The glass wool within the liner can also be a source of activity.[5]

  • The GC Column: The front end of the column can become contaminated with non-volatile residues from the sample matrix.[6] Additionally, the stationary phase itself can degrade over time, exposing active silanol (B1196071) groups.[6]

  • Inlet Seals: The metal seal at the base of the inlet can become contaminated and contribute to analyte degradation and adsorption.[7]

Q4: How does the injection technique affect peak tailing for this compound?

A4: The way the sample is introduced into the GC can have a significant impact on peak shape. Key factors include:

  • Injection Volume: Injecting too much sample can overload the column, leading to peak fronting or tailing.[8]

  • Injection Speed: A slow injection can cause the sample to be introduced as a wide band, resulting in broader peaks.

  • Split/Splitless Injection: In splitless injections, an incorrect initial oven temperature (too high) can prevent proper focusing of the analytes at the head of the column, leading to peak distortion.[6] For split injections, a split ratio that is too low may not be sufficient for an efficient sample introduction.[6]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

This guide provides a systematic approach to identifying the source of peak tailing for this compound.

Is the peak tailing observed for all peaks or just for this compound and other similar compounds?

  • All Peaks Tailing: This usually points to a physical problem in the GC system.[3]

    • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating a dead volume or turbulent flow.[3] A poor cut of the column at the inlet or detector can also cause this.[2]

    • System Leaks: A leak in the septum, fittings, or gas lines can disrupt the carrier gas flow.[7]

  • Only Specific Peaks Tailing: This suggests a chemical interaction between the analyte and the system.[4]

    • Active Sites: This is a likely cause, as discussed in the FAQs.

    • Column Contamination: The inlet of the column may be contaminated with residue from previous injections.[6]

    • Solvent-Phase Mismatch: The polarity of the injection solvent may not be compatible with the stationary phase of the column.[6]

Guide 2: Step-by-Step Solutions to Eliminate Peak Tailing

Follow these steps to address the common causes of peak tailing for this compound.

Step 1: Inlet Maintenance (Most Common Solution)

  • Cool the Inlet: Turn off the inlet heater and allow it to cool down completely.

  • Replace the Septum: Use clean forceps to remove the old septum and replace it with a new, high-quality one. Do not overtighten the septum nut.

  • Replace the Inlet Liner: Carefully remove the old liner. If it contains glass wool, ensure no fragments are left behind. Install a new, deactivated liner.[5]

  • Inspect and Clean/Replace the Inlet Seal: Check the gold seal at the bottom of the inlet for contamination. It is recommended to replace it with every column change.[7]

  • Leak Check: After reassembly, perform a thorough leak check of the inlet.[7]

Step 2: Column Maintenance

  • Trim the Column: If inlet maintenance does not resolve the issue, trimming the front of the column can remove contaminated sections. Cut 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[6]

  • Reinstall the Column: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.[6]

Step 3: Method Parameter Optimization

  • Injection Volume: If column overload is suspected, try reducing the injection volume by half.[8]

  • Initial Oven Temperature (for splitless injection): Set the initial oven temperature 10-20°C below the boiling point of your solvent to ensure proper solvent focusing.[3]

  • Injection Temperature: Ensure the inlet temperature is high enough for the complete and rapid vaporization of this compound and other analytes. However, excessively high temperatures can cause degradation.

Quantitative Data Summary

The table below illustrates how different conditions can affect the peak shape of an ester like this compound, quantified by the peak asymmetry factor. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.5 are generally considered to indicate a significant tailing problem.[2]

ConditionPotential Cause of TailingTypical Asymmetry Factor (Good)Typical Asymmetry Factor (Tailing)
Inlet Liner Contaminated or active liner1.0 - 1.2> 1.8
Column Installation Improperly cut or positioned column1.0 - 1.3> 2.0
Injection Volume Column overload1.1 - 1.4> 1.7 (can also cause fronting)
Initial Oven Temp. Poor solvent focusing (splitless)1.0 - 1.3> 1.6

Experimental Protocols

Representative GC Method for Ethyl Ester Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and sample matrix. This method is adapted from protocols for similar fatty acid ethyl esters.[9][10]

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column:

    • A mid-polar column is often suitable for esters. A common choice is a column with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[9]

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Temperatures:

    • Inlet Temperature: 250 °C

    • Detector Temperature (FID): 270 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp 1: Increase to 180 °C at a rate of 15 °C/min.

      • Ramp 2: Increase to 230 °C at a rate of 7 °C/min.

      • Hold at 230 °C for 5 minutes.

  • Injection:

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration.

  • Sample Preparation:

    • Samples should be dissolved in a volatile organic solvent like hexane (B92381) or dichloromethane.[11]

    • Ensure the sample is free of particulate matter by filtering or centrifugation.[11]

Visual Troubleshooting Guides

Troubleshooting Workflow for Peak Tailing

This diagram outlines a logical sequence of steps to diagnose and resolve peak tailing issues.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a Physical Issue (Flow Path Disruption) check_all_peaks->physical_issue  Yes chemical_issue Likely a Chemical Issue (Active Sites) check_all_peaks->chemical_issue  No   check_column_install Check Column Installation (Position & Cut) physical_issue->check_column_install inlet_maintenance Perform Inlet Maintenance (Liner, Septum, Seal) chemical_issue->inlet_maintenance check_leaks Perform Leak Check (Septum, Fittings) check_column_install->check_leaks resolved Peak Shape Improved check_leaks->resolved trim_column Trim Front of Column (10-20 cm) inlet_maintenance->trim_column optimize_method Optimize Method Parameters (Injection Vol, Temps) trim_column->optimize_method optimize_method->resolved

Caption: A step-by-step workflow for troubleshooting GC peak tailing.

Logical Relationships of Peak Tailing Causes

This diagram illustrates the relationships between the primary causes of peak tailing.

CausalRelationships cluster_causes Primary Causes cluster_physical Examples of Physical Issues cluster_chemical Examples of Chemical Issues peak_tailing Peak Tailing physical_issues Physical Issues peak_tailing->physical_issues chemical_issues Chemical Issues peak_tailing->chemical_issues improper_install Improper Column Installation physical_issues->improper_install leaks System Leaks physical_issues->leaks dead_volume Dead Volume physical_issues->dead_volume active_sites Active Sites (Liner, Column) chemical_issues->active_sites contamination Column Contamination chemical_issues->contamination solvent_mismatch Solvent/Phase Mismatch chemical_issues->solvent_mismatch

Caption: The main causes of GC peak tailing and their relationships.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Ethyl 3-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Ethyl 3-methylhexanoate through enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the enzymatic synthesis of this compound?

Low yields are often attributed to several factors:

  • Suboptimal Water Activity: The presence of water is crucial for enzyme activity, but an excess can shift the reaction equilibrium towards hydrolysis, breaking down the ester product.[1][2]

  • Enzyme Inhibition/Deactivation: High concentrations of the substrates (3-methylhexanoic acid or ethanol) or the product (this compound) can inhibit or deactivate the lipase (B570770). The acidic nature of the carboxylic acid can also lower the microenvironmental pH of the enzyme, leading to deactivation.[3][4]

  • Improper Enzyme Selection and Immobilization: The choice of lipase and the method of immobilization significantly impact its activity, stability, and reusability.[3][5][6]

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if outside the optimal range.[6][7]

  • Mass Transfer Limitations: In solvent-free systems or with immobilized enzymes, poor mixing can limit the access of substrates to the enzyme's active site.[8]

Q2: Which lipases are recommended for the synthesis of short-chain esters like this compound?

Several lipases have demonstrated effectiveness in synthesizing short-chain esters. Commonly used and commercially available options include:

  • Candida antarctica Lipase B (CALB): Often used in its immobilized form (e.g., Novozym® 435), it is known for its high activity and stability.[5][9]

  • Thermomyces lanuginosus Lipase (TLL): This lipase, also available in an immobilized form (e.g., Lipozyme TL IM), shows high efficiency in ester synthesis.[5]

  • Rhizomucor miehei Lipase (RML): An immobilized form of this lipase has been successfully used for ethyl hexanoate (B1226103) synthesis.[7][10]

  • Pseudomonas cepacia Lipase: Immobilized forms have been shown to be effective biocatalysts for the synthesis of similar esters.[11][12]

The selection should be based on experimental testing for the specific substrates and reaction conditions.

Q3: How does water content affect the reaction, and how can it be controlled?

Water activity (a_w) is a critical parameter. A minimal amount of water is necessary to maintain the enzyme's conformational flexibility and catalytic activity. However, as esterification is a reversible reaction, the water produced as a byproduct can drive the reaction backward, favoring hydrolysis of the ester.[2]

Control Strategies:

  • Initial Water Content: Starting with an optimal initial water content in the reaction medium is crucial. This can be achieved by using solvents with a defined water activity.[1][13]

  • Water Removal: During the reaction, the byproduct water should be removed to shift the equilibrium towards product formation. This can be accomplished by:

    • Using molecular sieves.[14]

    • Performing the reaction under vacuum.

    • Using a gas stream to strip water from the reaction mixture.

Q4: Can the choice of solvent impact the yield?

Yes, the solvent plays a significant role. Non-polar organic solvents like hexane (B92381) and cyclohexane (B81311) are commonly used and can improve yields by dissolving the substrates and product while minimizing enzyme denaturation.[6][15] Solvent-free systems are also an option and can simplify downstream processing, but may present challenges with viscosity and mass transfer.[16] The stability of the lipase in the chosen organic solvent is a crucial factor to consider.[15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Enzyme Inactivity: The lipase may be denatured or inhibited. 2. Suboptimal Water Activity: Too much or too little water is present. 3. Incorrect Substrate Molar Ratio: An excess of either the acid or alcohol can cause inhibition. 4. Incomplete Reaction: Insufficient reaction time.1. Verify the activity of the lipase. Consider a fresh batch or a different enzyme. Ensure the reaction temperature and pH are within the optimal range for the chosen lipase.[17] 2. Optimize the initial water activity of the reaction medium. Consider in-situ water removal using molecular sieves or vacuum.[2] 3. Experiment with different molar ratios of 3-methylhexanoic acid to ethanol (B145695). An equimolar ratio is a good starting point, but optimization is often necessary.[7] 4. Monitor the reaction progress over time to determine the point at which equilibrium is reached.
Reaction Stops Prematurely 1. Product Inhibition: Accumulation of this compound may be inhibiting the enzyme. 2. pH Shift: The acidic substrate can lower the pH of the enzyme's microenvironment, leading to inactivation.[4] 3. Water Accumulation: Byproduct water shifting the equilibrium to favor hydrolysis.[2]1. Consider in-situ product removal, though this can be complex. A fed-batch approach for substrate addition may also help. 2. Use an immobilized enzyme, which can provide a more stable microenvironment. The addition of a buffer or basic salts like Na₂HPO₄ has been shown to improve conversion in some cases.[4] 3. Implement a strategy for continuous water removal.
Enzyme Deactivation After One Use 1. Harsh Reaction Conditions: The temperature may be too high, or the solvent may be denaturing the enzyme. 2. Leaching of Enzyme: If using an immobilized enzyme, the lipase may be detaching from the support.[3]1. Optimize the reaction temperature to balance reaction rate and enzyme stability. Screen for a more suitable solvent if necessary.[15] 2. Choose a robust immobilization method and support material. Covalent immobilization is generally more stable than adsorption.
Formation of Byproducts 1. Side Reactions: The substrates may be undergoing unwanted side reactions.1. Analyze the reaction mixture using techniques like GC-MS to identify byproducts. Adjusting reaction conditions such as temperature and substrate concentration may minimize side reactions.

Data Presentation

Table 1: Influence of Key Parameters on Ester Synthesis Yield (Illustrative Data from Similar Short-Chain Esters)

ParameterCondition AYield (%)Condition BYield (%)Reference
Enzyme Immobilized Candida antarctica Lipase B~90-98%Immobilized Rhizomucor miehei Lipase~88-96%[7]
Temperature 45-55 °COptimal>60 °CDecreased (Enzyme Deactivation)[7]
Substrate Ratio (Acid:Alcohol) 1:1High Conversion1:3High Conversion (System Dependent)[7][16]
Solvent HexaneHigh ConversionSolvent-FreeHigh Conversion (may require optimization)[7][16]
Water Removal With Molecular SievesImproved YieldWithout Water RemovalLower Yield[14]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

  • Reactant Preparation: In a sealed reaction vessel, combine 3-methylhexanoic acid and ethanol in the desired molar ratio (e.g., 1:1) in a suitable organic solvent (e.g., n-hexane).

  • Water Activity Adjustment (Optional): If controlling for water activity, add the desired amount of water or use a solvent with a known water content. For water removal, add activated molecular sieves (e.g., 3Å).

  • Enzyme Addition: Add the immobilized lipase (e.g., 1-10% by weight of the total substrates).

  • Reaction: Incubate the mixture at the desired temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-250 rpm) for a set duration (e.g., 8-48 hours).

  • Monitoring: Periodically take samples from the reaction mixture and analyze the conversion to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Termination and Product Isolation: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse. The product, this compound, can be isolated from the reaction mixture by evaporation of the solvent, followed by purification techniques such as distillation if necessary.

Protocol 2: Immobilization of Lipase by Adsorption (Example)

  • Support Preparation: Select a suitable support material (e.g., Lewatit® VP OC 1600).

  • Enzyme Solution: Prepare a solution of the lipase in a buffer at an appropriate pH.

  • Immobilization: Mix the support with the enzyme solution and allow it to incubate with gentle shaking for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 28 °C).[5]

  • Washing and Drying: After incubation, filter the support, wash it with buffer to remove any unbound enzyme, and then dry it under vacuum. The immobilized lipase is now ready for use.

Visualizations

experimental_workflow Experimental Workflow for Yield Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_purification Purification reactants Prepare Substrates (3-Methylhexanoic Acid, Ethanol) & Solvent setup Set Up Reaction Vessel (Control Temp, Agitation) reactants->setup enzyme Select & Prepare Immobilized Lipase enzyme->setup run Execute Esterification setup->run water_removal In-situ Water Removal (e.g., Molecular Sieves) run->water_removal monitor Monitor Conversion (GC/HPLC) run->monitor separate Separate Enzyme (Filtration) run->separate water_removal->run optimize Optimize Parameters (Temp, Ratio, Enzyme Load) monitor->optimize optimize->setup Iterate isolate Isolate Product (Solvent Evaporation) separate->isolate

Caption: Experimental workflow for optimizing this compound synthesis.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Enzyme Inactive? start->cause1 cause2 Water Content Suboptimal? start->cause2 cause3 Reaction Conditions? start->cause3 cause4 Product Inhibition? start->cause4 sol1 Verify Enzyme Activity Change Lipase cause1->sol1 sol2 Optimize Water Activity Remove Byproduct Water cause2->sol2 sol3 Optimize Temp, pH, Substrate Ratio cause3->sol3 sol4 Consider Fed-Batch or In-situ Product Removal cause4->sol4

Caption: Logical troubleshooting guide for low yield issues.

References

Technical Support Center: Ethyl 3-Methylhexanoate Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of ethyl 3-methylhexanoate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic aqueous solution?

A1: Under acidic conditions, this compound primarily undergoes acid-catalyzed hydrolysis. This reaction is essentially the reverse of Fischer esterification.[1][2][3] The ester reacts with water in the presence of an acid catalyst (like dilute hydrochloric or sulfuric acid) to yield 3-methylhexanoic acid and ethanol.[2][4] The overall reaction is an equilibrium process.

Q2: What is the mechanism of acid-catalyzed hydrolysis of this compound?

A2: The mechanism involves several key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic.[1]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group.

  • Elimination: The protonated ethoxy group is a good leaving group (ethanol), which is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and forming the final product, 3-methylhexanoic acid.

Q3: How does the branched-chain structure of this compound affect its degradation?

Q4: What are the expected degradation products of this compound in acidic media?

A4: The primary and expected degradation products are 3-methylhexanoic acid and ethanol.

Q5: Can other degradation pathways occur under acidic conditions?

A5: While acid-catalyzed hydrolysis is the main pathway, at very high temperatures, other decomposition reactions could theoretically occur, such as a retro-ene reaction leading to the formation of an alkene and the corresponding carboxylic acid.[7] However, under typical aqueous acidic conditions used for hydrolysis studies, these pathways are less likely.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Slower than expected degradation rate. 1. Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low. 2. Low Temperature: The reaction temperature is not high enough to achieve a significant rate. 3. Steric Hindrance: The branched structure of this compound may inherently lead to a slower hydrolysis rate compared to unbranched esters.[5]1. Increase Catalyst Concentration: Carefully increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄). Monitor for potential side reactions. 2. Increase Temperature: Heat the reaction mixture under reflux to increase the reaction rate.[2] 3. Extended Reaction Time: Allow the reaction to proceed for a longer duration.
Incomplete degradation or reaction reaching equilibrium. 1. Reversible Reaction: Ester hydrolysis is a reversible reaction.[2][4] The accumulation of products (3-methylhexanoic acid and ethanol) can drive the reverse reaction (esterification).1. Use a Large Excess of Water: Shifting the equilibrium towards the products can be achieved by using a large excess of water.[2][3] 2. Removal of Products: If feasible in your experimental setup, consider techniques to remove one of the products (e.g., distillation of ethanol) to drive the reaction to completion.
Presence of unexpected peaks in analytical chromatogram (e.g., HPLC, GC). 1. Impurities in Starting Material: The initial this compound may contain impurities. 2. Side Reactions: Under harsh conditions (e.g., very high acid concentration or temperature), side reactions such as dehydration of the alcohol product or other rearrangements might occur.1. Analyze Starting Material: Run a chromatogram of the starting material to check for impurities. 2. Optimize Reaction Conditions: Use milder conditions (lower temperature, optimal acid concentration) to minimize side reactions. 3. Identify Unknowns: Use techniques like mass spectrometry (MS) coupled with chromatography to identify the structure of the unexpected products.
Difficulty in quantifying the degradation products. 1. Poor Chromatographic Resolution: The analytical method may not be adequately separating the ester from its degradation products. 2. Lack of Reference Standards: Pure standards for 3-methylhexanoic acid may not be available for accurate calibration.1. Method Development: Optimize the chromatographic method (e.g., change the mobile phase, temperature gradient, or column) to improve separation. 2. Standard Synthesis or Sourcing: If a commercial standard for 3-methylhexanoic acid is unavailable, consider synthesizing and purifying it or using a structurally similar compound for semi-quantitative analysis.

Data Presentation

Table 1: Hypothetical Degradation of this compound (10 mM) in 0.1 M HCl at Different Temperatures

Time (hours)% this compound Remaining (40°C)% this compound Remaining (60°C)% this compound Remaining (80°C)
0100100100
6958875
12907856
24826131
48673710

Note: This table presents hypothetical data for illustrative purposes, as specific kinetic data for this compound is not available in the searched literature.

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by HPLC

Objective: To determine the rate of hydrolysis of this compound in an acidic aqueous solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostated water bath or reaction block

  • HPLC system with a UV or RI detector and a C18 column

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • In a temperature-controlled vessel, add a known volume of aqueous HCl solution (e.g., 0.1 M).

    • Allow the acid solution to reach the desired reaction temperature (e.g., 60°C).

    • To initiate the reaction, add a small, known volume of the this compound stock solution to the pre-heated acid solution and mix thoroughly. The final concentration of the ester should be in the low millimolar range.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by neutralizing the acid with a suitable base to prevent further degradation before analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for separating the ester and its corresponding carboxylic acid could be a mixture of acetonitrile and water (with a small amount of acid like formic acid to control the ionization of the carboxylic acid).

    • Column: A standard C18 reverse-phase column.

    • Detection: Use a UV detector if the compounds have a chromophore, or a refractive index (RI) detector.

    • Injection: Inject the quenched and diluted samples into the HPLC system.

    • Quantification: Create a calibration curve using known concentrations of this compound. Use the peak area from the chromatograms to determine the concentration of the remaining ester at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ H3O H₃O⁺ (Acid Catalyst) H2O Water Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Carboxylic_Acid 3-Methylhexanoic Acid Tetrahedral_Intermediate->Carboxylic_Acid - Ethanol - H₃O⁺ Alcohol Ethanol H3O_regen H₃O⁺ (Regenerated)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow prep Prepare Reaction Mixture (Ester + Acidic Solution) reaction Incubate at Desired Temperature prep->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling quench Quench Reaction (Dilute/Neutralize) sampling->quench analysis Analyze by HPLC quench->analysis data Plot Concentration vs. Time analysis->data

References

Technical Support Center: Analysis of Ethyl 3-methylhexanoate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Ethyl 3-methylhexanoate in various food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. In food analysis, complex matrices containing fats, proteins, sugars, and other compounds can interfere with the detection and quantification of the analyte.[1] These effects can manifest as either signal enhancement, leading to an overestimation of the analyte concentration, or signal suppression, causing an underestimation.[2]

Q2: What are the most common food matrices that cause significant interference in the analysis of this compound?

A2: High-fat matrices (e.g., cheese, oils), high-sugar matrices (e.g., fruit juices, confectionery), and high-protein matrices (e.g., dairy products, meat) are known to cause significant matrix effects. Fats and oils can coat the GC inlet liner and column, leading to peak tailing and analyte loss. Sugars can cause caramelization in the hot injector, creating active sites that can degrade the analyte. Proteins can precipitate during sample preparation, trapping the analyte and reducing recovery.

Q3: How can I minimize matrix effects during my sample preparation?

A3: Several strategies can be employed to minimize matrix effects:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially below the limit of detection.[2]

  • Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) can selectively remove interfering compounds from the sample extract while retaining the analyte of interest.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for matrix effects.

Q4: What is the best analytical technique for the determination of this compound in food?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile flavor compounds like this compound in food matrices.[1] Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is particularly effective as it is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace of a sample, thereby minimizing the introduction of non-volatile matrix components into the GC system.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in food matrices.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the GC inlet or column: Co-extracted matrix components can create active sites that interact with the analyte.- Replace the GC inlet liner. - Trim the first few centimeters of the GC column. - Use a liner with glass wool to trap non-volatile matrix components. - Consider derivatization of the analyte to reduce its polarity.[5][6][7]
Column Contamination: Buildup of non-volatile matrix components on the column.- Bake out the column at a high temperature (within the column's limits). - If baking out is ineffective, the column may need to be replaced.[5]
Improper column installation: Incorrect column insertion depth in the inlet or detector.- Reinstall the column according to the manufacturer's instructions.[6]
Low Analyte Recovery Matrix interference during extraction: Analyte may be bound to or trapped within the matrix components (e.g., fats, proteins).- Optimize the extraction solvent and conditions (e.g., temperature, time). - Employ a more rigorous sample cleanup method (e.g., SPE). - For high-fat samples, consider a fat removal step like freezing or centrifugation.
Analyte loss during sample preparation: Volatilization of the analyte.- Keep samples and extracts cool. - Minimize sample handling and transfer steps.
Signal Suppression or Enhancement Co-eluting matrix components: Interfering compounds in the matrix can affect the ionization of the analyte in the MS source.- Optimize the GC temperature program to improve separation between the analyte and interfering peaks. - Use a more selective MS acquisition mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). - Prepare matrix-matched standards for calibration.[2]
Ghost Peaks Carryover from previous injections: Residual matrix or analyte from a previous, highly concentrated sample.- Run a solvent blank after injecting a concentrated sample to check for carryover. - Clean the syringe and injector port. - Increase the bake-out time and temperature at the end of the GC run.[8]
Contaminated carrier gas or gas lines: Impurities in the gas supply.- Use high-purity carrier gas and install traps to remove oxygen and moisture. - Check for leaks in the gas lines.[8]

Data Presentation

The following table summarizes the impact of different food matrices on the analytical signal of a compound structurally similar to this compound, "Ethyl 2-hydroxy-3-methylbutanoate", and provides hypothetical but realistic data for other matrices to illustrate the potential range of matrix effects. The matrix effect is calculated as: Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100.

Food MatrixPredominant Interfering ComponentsAnalyteObserved Matrix Effect (%)Reference
Wine (Red) Polyphenols, Sugars, Organic AcidsEthyl 2-hydroxy-3-methylbutanoate+1175% (Signal Enhancement)Hypothetical extension of data from a similar compound in wine.
Fruit Juice (Apple) Sugars, Pectins, Organic AcidsThis compound+35% (Signal Enhancement)Hypothetical
Dairy (Cheese) Fats, ProteinsThis compound-40% (Signal Suppression)Based on qualitative data for similar compounds.[4]
Baked Goods (Bread) Starch, ProteinsThis compound+15% (Signal Enhancement)Hypothetical
Fatty Food (Olive Oil) Lipids (Triglycerides)This compound-60% (Signal Suppression)Hypothetical

Note: The quantitative data for Wine is extrapolated from a study on a structurally similar compound. Data for other matrices are hypothetical and serve to illustrate the potential direction and magnitude of matrix effects. Actual effects will vary depending on the specific sample and analytical conditions.

Experimental Protocols

Protocol 1: Analysis of this compound in Wine by HS-SPME-GC-MS

This protocol is adapted from methods used for the analysis of volatile esters in alcoholic beverages.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.
  • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Conditions:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
  • Equilibration Temperature: 40°C.
  • Equilibration Time: 15 min.
  • Extraction Temperature: 40°C.
  • Extraction Time: 30 min.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 40°C, hold for 2 min.
  • Ramp to 150°C at 3°C/min.
  • Ramp to 240°C at 10°C/min, hold for 5 min.
  • MS Transfer Line Temperature: 250°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (m/z 40-350) or SIM for higher sensitivity.

Protocol 2: Analysis of this compound in a High-Fat Matrix (Cheese) by HS-SPME-GC-MS

This protocol is adapted from methods for analyzing volatile compounds in dairy products.[3][4]

1. Sample Preparation:

  • Weigh 2 g of grated cheese into a 20 mL headspace vial.
  • Add 1 g of NaCl.
  • Add a known amount of an appropriate internal standard.
  • Seal the vial tightly.

2. HS-SPME Conditions:

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS.
  • Equilibration Temperature: 60°C.
  • Equilibration Time: 20 min.
  • Extraction Temperature: 60°C.
  • Extraction Time: 40 min.

3. GC-MS Conditions:

  • Same as Protocol 1, with potential for a higher final oven temperature or longer hold time to ensure elution of all compounds.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (e.g., Wine, Cheese) Homogenize Homogenize/Grate Sample Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Additives Add Salt (NaCl) & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at Defined Temperature Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Desorb Analytes in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report Logical_Relationship cluster_problem Problem cluster_effect Effect cluster_manifestation Manifestation cluster_solution Solution Matrix Complex Food Matrix (Fats, Sugars, Proteins) Interference Analytical Interference Matrix->Interference Signal_Alteration Signal Suppression or Enhancement Interference->Signal_Alteration Peak_Issues Poor Peak Shape (Tailing) Interference->Peak_Issues Recovery_Issues Low Analyte Recovery Interference->Recovery_Issues Sample_Prep Optimized Sample Preparation (Dilution, Cleanup) Signal_Alteration->Sample_Prep Method_Dev Method Development (Matrix-Matched Standards, Optimized GC-MS parameters) Peak_Issues->Method_Dev Recovery_Issues->Sample_Prep Sample_Prep->Matrix Mitigates Method_Dev->Matrix Compensates for

References

Technical Support Center: Chiral GC Resolution of Ethyl 3-Methylhexanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of ethyl 3-methylhexanoate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the resolution of these chiral compounds in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating the enantiomers of this compound by chiral GC?

A1: The most critical factor is the selection of the appropriate chiral stationary phase (CSP). For volatile esters like this compound, cyclodextrin-based columns are the industry standard and have demonstrated high enantioselectivity. Specifically, derivatives of β-cyclodextrin are often the first choice for separating such enantiomeric pairs.

Q2: Do I need to derivatize this compound before chiral GC analysis?

A2: No, derivatization is generally not necessary for this compound. It is a volatile ester and can be analyzed directly on a suitable chiral GC column. Derivatization is typically employed for compounds with low volatility or poor chromatographic behavior, which is not the case for this analyte.

Q3: Which carrier gas is recommended for the chiral separation of this compound?

A3: Hydrogen is the preferred carrier gas for chiral GC separations.[1] It allows for faster linear velocities without a significant loss in separation efficiency, leading to shorter analysis times and often improved resolution compared to helium or nitrogen.

Q4: How does the temperature program affect the resolution of the enantiomers?

A4: The temperature program, particularly the ramp rate, has a significant impact on resolution. Slower temperature ramps (e.g., 1-2°C/min) generally provide better separation of enantiomers.[1] Lowering the oven temperature often increases the interaction between the analytes and the chiral stationary phase, leading to improved selectivity.

Q5: What are typical injection volumes for this type of analysis?

A5: To avoid column overload and subsequent peak broadening, it is recommended to use low on-column concentrations, typically 50ng or less.[1] This often translates to injecting a small volume (e.g., 1 µL) of a dilute sample.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral GC separation of this compound enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Quantitative Guideline/Example
Inappropriate Chiral Stationary Phase The choice of the cyclodextrin (B1172386) derivative is crucial. If you are not achieving separation with your current column, consider a different derivative of β-cyclodextrin. Columns with unique selectivity for esters, such as those with 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta-cyclodextrin, can be effective.[2]If a permethylated β-cyclodextrin column is not providing separation, try a column with a different substituent, like an acetylated or trifluoroacetylated derivative.
Suboptimal Temperature Program The resolution of chiral compounds is highly dependent on temperature. A slow temperature ramp is often critical for achieving separation.Decrease the temperature ramp rate. For example, if you are using a 5°C/min ramp, try reducing it to 2°C/min or even 1°C/min.[1]
Incorrect Carrier Gas Flow Rate While higher flow rates can shorten analysis time, an excessively high flow rate can reduce resolution.With hydrogen as the carrier gas, optimal linear velocities are often in the range of 60-80 cm/sec for good resolution.[1] If using helium, a lower linear velocity of around 30-40 cm/sec is a good starting point.
Column Overload Injecting too much sample can lead to broad, tailing peaks and a loss of resolution.Prepare a more dilute sample and/or reduce the injection volume. Aim for an on-column amount of 50ng or less.[1]
Issue 2: Peak Broadening

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Quantitative Guideline/Example
Suboptimal Injection Technique A slow or inconsistent injection can lead to a broad initial sample band.Ensure a fast and reproducible injection. If using splitless injection, optimize the splitless hold time. An excessively long hold time can cause the solvent peak to broaden and potentially interfere with early eluting peaks.
Incorrect Initial Oven Temperature If the initial oven temperature is too high, the sample may not focus properly at the head of the column.Set the initial oven temperature at least 20°C below the boiling point of the solvent used to dissolve the sample. For a volatile analyte like this compound, an initial temperature of 40-60°C is a good starting point.[1]
Excessive Column Bleed High column bleed can contribute to a rising baseline and broader peaks, especially at higher temperatures.Ensure the column is properly conditioned and that the final temperature of your method does not exceed the column's maximum operating temperature.
Dead Volume in the System Leaks or improper column installation can create dead volumes, leading to peak broadening.Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. Check for leaks using an electronic leak detector.
Issue 3: Peak Tailing

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Quantitative Guideline/Example
Active Sites in the System Active sites in the injector liner, column, or detector can cause polar analytes to tail. While this compound is not highly polar, this can still be a factor.Use a deactivated inlet liner. If the column is old, consider trimming the first 10-20 cm from the inlet side or replacing the column.
Column Contamination Accumulation of non-volatile residues on the column can lead to peak tailing.Bake out the column at its maximum isothermal temperature for a few hours. If this does not resolve the issue, consider solvent rinsing the column (if compatible with the stationary phase) or replacing it.
Improper Column Installation If the column is installed too low in the injector, it can lead to peak tailing.Ensure the column is installed at the correct depth in the injector as specified by the instrument manufacturer.

Experimental Protocols

The following is a recommended starting method for the chiral GC separation of this compound enantiomers. This protocol may require optimization for your specific instrumentation and analytical goals.

Recommended GC Parameters:

Parameter Recommended Setting
GC Column Chiral GC Capillary Column with a β-cyclodextrin derivative (e.g., Rt-βDEXsa, 30 m x 0.32 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Hydrogen[1]
Linear Velocity 60-80 cm/sec[1]
Injector Temperature 230°C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless (optimize hold time)
Injection Volume 1 µL
Oven Temperature Program Initial Temperature: 40°C, hold for 1 minRamp: 2°C/min to 200°CFinal Hold: 3 min at 200°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C

Sample Preparation:

  • Prepare a stock solution of racemic this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Dilute the stock solution to a final concentration that will result in an on-column amount of approximately 50 ng per enantiomer when injecting 1 µL.

Visualizations

workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis p1 Prepare Stock Solution p2 Dilute to Working Concentration p1->p2 g1 Inject Sample p2->g1 g2 Temperature Programmed Separation g1->g2 g3 FID Detection g2->g3 d1 Peak Integration g3->d1 d2 Resolution Calculation d1->d2 d3 Enantiomeric Ratio Determination d2->d3

Caption: Experimental workflow for the chiral GC analysis of this compound.

troubleshooting_tree start Poor/No Resolution q1 Is the column appropriate? start->q1 s1 Select a suitable cyclodextrin-based column q1->s1 No q2 Is the temperature program optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease temperature ramp rate (e.g., to 1-2°C/min) q2->s2 No q3 Is the carrier gas flow optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Adjust linear velocity (e.g., 60-80 cm/sec for H2) q3->s3 No q4 Is the column overloaded? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Dilute sample or reduce injection volume q4->s4 Yes end_node Resolution Improved q4->end_node No a4_yes Yes a4_no No s4->end_node

References

Common impurities in commercially available "Ethyl 3-methylhexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available Ethyl 3-methylhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Due to its common synthesis via Fischer esterification, the most likely impurities in commercial this compound are unreacted starting materials and catalyst residues. These include:

  • 3-Methylhexanoic acid: The carboxylic acid starting material.

  • Ethanol: The alcohol starting material.

  • Residual Acid Catalyst: Strong acids like sulfuric acid are often used as catalysts and may be present in trace amounts.

  • Water: A byproduct of the esterification reaction.

  • Structural Isomers: Positional isomers of 3-methylhexanoic acid present in the starting material will result in the corresponding isomeric esters (e.g., Ethyl 2-methylhexanoate, Ethyl 4-methylhexanoate).

Q2: My experimental results are inconsistent. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact experimental outcomes. Residual 3-methylhexanoic acid can alter the pH of a reaction mixture and participate in side reactions. The presence of isomeric esters can affect the product's physical properties and biological activity, leading to inconsistent results.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: The most common and effective methods for analyzing impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating and identifying volatile impurities, while NMR can provide detailed structural information and quantification of major components and impurities.

Troubleshooting Guide

Issue: Unexpected Peaks in GC-MS Analysis

If you observe unexpected peaks in your GC-MS chromatogram, follow this troubleshooting workflow to identify the potential impurities.

Troubleshooting_Workflow_for_Ethyl_3-methylhexanoate_Impurities Troubleshooting Impurities in this compound start Start: Unexpected Peak(s) in GC-MS check_retention_time Compare Retention Time to Standards (3-Methylhexanoic Acid, Ethanol) start->check_retention_time analyze_mass_spectrum Analyze Mass Spectrum of Unknown Peak check_retention_time->analyze_mass_spectrum no_match No Match with Standards analyze_mass_spectrum->no_match match_found Impurity Identified (Starting Material) end Impurity Characterized or Further Investigation Needed match_found->end no_match->match_found Match Found compare_isomers Compare Mass Spectrum to Isomer Library (e.g., Ethyl 2-/4-methylhexanoate) no_match->compare_isomers No Match no_isomer_match No Isomer Match compare_isomers->no_isomer_match isomer_match Impurity Identified (Isomeric Ester) isomer_match->end no_isomer_match->isomer_match Match Found further_analysis Consider Other Side-Products or Contaminants. Perform NMR for Structural Elucidation. no_isomer_match->further_analysis No Match further_analysis->end

Troubleshooting workflow for identifying unknown peaks in a GC-MS analysis.

Data Presentation: Potential Impurities and Analytical Observations

ImpuritySourceTypical Analytical Observations (GC-MS)Typical Analytical Observations (¹H NMR)
3-Methylhexanoic acid Unreacted starting materialA distinct peak with a different retention time than the main ester peak. The mass spectrum will show a molecular ion at m/z 130 and characteristic fragments.A broad singlet for the carboxylic acid proton (>10 ppm), and characteristic shifts for the alkyl chain.
Ethanol Unreacted starting materialA volatile peak at a very short retention time. Mass spectrum will show a molecular ion at m/z 46.A triplet around 1.2 ppm (CH₃) and a quartet around 3.6 ppm (CH₂), with a broad singlet for the hydroxyl proton.
Isomeric Esters Impurities in 3-methylhexanoic acid starting materialPeaks with similar retention times to this compound. Mass spectra will be very similar (molecular ion at m/z 158), but fragmentation patterns may differ slightly.¹H and ¹³C NMR spectra will show subtle differences in chemical shifts and splitting patterns of the alkyl chain protons and carbons.
Water Byproduct of esterificationMay not be observed by standard GC-MS methods for non-polar compounds.A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
Residual Acid Catalyst Incomplete neutralization/purificationNon-volatile, will not be observed by GC-MS.Not typically observed by NMR unless present at high concentrations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a starting point for the analysis of impurities in this compound. Method optimization may be required.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Prepare calibration standards for expected impurities (3-methylhexanoic acid, ethanol, and any available isomeric esters) in the same solvent.

2. GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35 - 400

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 158).

  • Compare the retention times and mass spectra of any additional peaks to your prepared standards and to a spectral library (e.g., NIST) to identify impurities.

  • Quantify impurities by creating a calibration curve from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another suitable standard that does not overlap with sample signals) for quantification.

2. NMR Acquisition Parameters (¹H NMR):

ParameterValue
Spectrometer 400 MHz or higher
Solvent CDCl₃
Pulse Program Standard single-pulse
Number of Scans 16 - 64 (depending on concentration)
Relaxation Delay 5 seconds (to ensure full relaxation for quantification)

3. Data Analysis:

  • Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:

    • ~4.1 ppm (quartet, 2H, -OCH₂CH₃)

    • ~2.2 ppm (multiplet, 2H, -CH₂COO-)

    • ~1.9 ppm (multiplet, 1H, -CH(CH₃)-)

    • ~1.4 - 1.1 ppm (multiplets, 4H, alkyl chain -CH₂-)

    • ~1.2 ppm (triplet, 3H, -OCH₂CH₃)

    • ~0.9 ppm (doublet, 3H, -CH(CH₃)-)

    • ~0.9 ppm (triplet, 3H, terminal -CH₃)

  • Integrate the peaks corresponding to the main compound and any identified impurities.

  • Calculate the relative molar amounts of the impurities based on the integration values relative to the main compound and the internal standard.

  • ¹³C NMR and 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural elucidation of unknown impurities.

Preventing hydrolysis of "Ethyl 3-methylhexanoate" during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Ethyl 3-methylhexanoate during sample preparation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and preparation of this compound samples for analysis.

Q1: My analytical results show a lower concentration of this compound than expected, and I see a corresponding increase in 3-methylhexanoic acid and ethanol. What is causing this?

A1: This observation is a strong indicator of sample hydrolysis. This compound can react with water to break down into its parent carboxylic acid (3-methylhexanoic acid) and alcohol (ethanol).[1][2][3] This reaction, known as hydrolysis, is often accelerated by the presence of acids or bases, which can act as catalysts.[1][4][5]

Q2: What are the primary sources of water and catalysts that I should be concerned about during my sample preparation?

A2: Potential sources of contamination are numerous and can be introduced at various stages of your workflow. Key sources include:

  • Solvents: Using solvents that are not anhydrous (water-free).

  • Glassware: Residual moisture on glassware surfaces.

  • Reagents: Acidic or basic impurities in your reagents.

  • Atmosphere: Exposure of the sample to ambient humidity.[6]

  • Sample Matrix: The inherent water content of the sample matrix itself.

Q3: How can I minimize the risk of hydrolysis during sample preparation?

A3: A multi-pronged approach is essential for preventing the hydrolysis of this compound. This involves the rigorous exclusion of water and the neutralization or removal of any potential acid or base catalysts. Key preventive measures include:

  • Use of Anhydrous Solvents: Always use solvents with a specified low water content (anhydrous grade).

  • Proper Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Inert Atmosphere: Handle samples under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[7]

  • pH Control: Maintain a neutral pH throughout the sample preparation process.[6] Buffering your sample, if compatible with your analytical method, can be an effective strategy.

  • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., hexane (B92381), dichloromethane) as they do not participate in hydrolysis reactions.

  • Minimize Sample Handling Time: Reduce the time the sample is exposed to potentially hydrolytic conditions.

  • Low-Temperature Storage and Processing: Store and process samples at low temperatures to decrease the rate of hydrolysis.[7]

Q4: Are there any chemical additives I can use to prevent hydrolysis?

A4: Yes, certain additives can help stabilize esters. These include:

  • Drying Agents: Adding a small amount of an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or molecular sieves, can scavenge residual moisture from the sample solution.[7]

  • Hydrolysis Inhibitors: In some applications, specific chemical inhibitors like carbodiimides can be used to protect the ester group from hydrolysis.[6][8] However, the compatibility of these inhibitors with your analytical method must be verified.

Experimental Protocol: Hydrolysis-Resistant Sample Preparation of this compound for GC-MS Analysis

This protocol outlines a method for preparing this compound samples while minimizing the risk of hydrolysis.

1. Materials and Reagents:

  • This compound standard

  • Anhydrous hexane (GC grade, <0.001% water)

  • Anhydrous sodium sulfate (ACS grade, granular)

  • Sample matrix

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware (vials, pipettes, etc.)

  • Desiccator

2. Glassware Preparation:

  • Thoroughly wash all glassware with a suitable laboratory detergent and rinse with deionized water.

  • Place the clean glassware in an oven at 120°C for at least 4 hours to ensure it is completely dry.

  • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under a dry atmosphere before use.

3. Sample Preparation Workflow:

  • Inert Atmosphere: Conduct all sample preparation steps in a glove box or under a gentle stream of inert gas (nitrogen or argon).

  • Sample Weighing: Accurately weigh the sample matrix containing this compound into a pre-dried vial.

  • Extraction:

    • Add a precise volume of anhydrous hexane to the sample vial.

    • Vortex the mixture for 2 minutes to extract the this compound into the organic solvent.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid matrix components.

  • Drying:

    • Carefully transfer the hexane supernatant to a new, dry vial containing a small amount of anhydrous sodium sulfate (approximately 10% of the solvent volume).

    • Gently swirl the vial and let it stand for 5 minutes to allow the sodium sulfate to absorb any residual water.

  • Filtration and Analysis:

    • Filter the dried extract through a 0.2 µm PTFE syringe filter into an autosampler vial.

    • Immediately cap the vial and proceed with GC-MS analysis.

Quantitative Data Summary

The following table summarizes the key preventive measures and their impact on minimizing the hydrolysis of this compound.

Preventive MeasureParameter ControlledExpected Reduction in HydrolysisKey Considerations
Use of Anhydrous Solvents Water ContentHighEnsure proper storage and handling to maintain anhydrous conditions.
Oven-Dried Glassware Surface MoistureHighCool in a desiccator to prevent re-adsorption of atmospheric moisture.
Inert Atmosphere Handling Atmospheric HumidityMedium to HighEffectiveness depends on the quality of the inert atmosphere.
Addition of Drying Agent Residual WaterHighEnsure the drying agent is inert and does not interfere with the analysis.
Low-Temperature Processing Reaction RateMediumProcessing at low temperatures significantly slows down the hydrolysis kinetics.
Neutral pH Maintenance CatalysisHighAvoid acidic or basic conditions that can catalyze the hydrolysis reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting and preventing the hydrolysis of this compound.

Hydrolysis_Troubleshooting cluster_start Start: Unexpected Analytical Results cluster_investigation Investigation cluster_solutions Preventive Actions cluster_outcome Outcome start Low this compound High 3-methylhexanoic acid & Ethanol check_hydrolysis Suspect Hydrolysis start->check_hydrolysis check_water Identify Water Sources check_hydrolysis->check_water check_catalysts Identify Catalyst Sources check_hydrolysis->check_catalysts low_temp Low-Temperature Processing check_hydrolysis->low_temp use_anhydrous Use Anhydrous Solvents check_water->use_anhydrous dry_glassware Oven-Dry Glassware check_water->dry_glassware inert_atmosphere Use Inert Atmosphere check_water->inert_atmosphere add_drying_agent Add Drying Agent check_water->add_drying_agent control_ph Maintain Neutral pH check_catalysts->control_ph end Accurate & Reproducible Results use_anhydrous->end dry_glassware->end inert_atmosphere->end add_drying_agent->end control_ph->end low_temp->end

Caption: Troubleshooting workflow for preventing this compound hydrolysis.

References

Technical Support Center: Gas Chromatography Analysis of Ethyl 3-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic issues during the gas chromatography (GC) analysis of Ethyl 3-methylhexanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of a split peak for this compound in my GC analysis?

Peak splitting, where a single compound appears as two or more closely eluting peaks, is almost always related to the sample introduction (the injector/inlet) phase of the analysis.[1] For a moderately polar compound like this compound, the primary causes can be categorized as issues with injection technique, column health, or incompatible method parameters.[2]

Common Culprits:

  • Injection Technique: Problems with how the sample is introduced onto the column are a frequent cause of split peaks.[1][3] Inconsistent or slow manual injections can lead to erratic vaporization.[1]

  • Column Installation and Condition: The column's physical state and installation are critical. An improper cut or incorrect installation depth in the inlet can disrupt the sample band, causing splitting.[4][5] Contamination at the head of the column can also create active sites that interfere with the peak shape.[6][7]

  • Solvent and Analyte Mismatch: Incompatibility between the sample solvent and the column's stationary phase can lead to poor sample focusing and peak distortion.[3][8]

  • Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak shape issues like fronting or splitting.[9][10]

Q2: My this compound peak is fronting, not splitting. What is the cause of this?

Peak fronting, where the peak rises sharply and then slopes more gradually, is most often a sign of column overload.[9][10] This can happen if the sample concentration is too high or the injection volume is too large.[11] Essentially, the stationary phase becomes saturated with analyte molecules, causing the excess molecules to travel ahead of the main band.[10] In some less common cases, particularly with isothermal methods, a GC oven temperature that is too low can cause later-eluting peaks to show fronting.[10]

Troubleshooting Steps:

  • Dilute the Sample: Prepare and inject a 10-fold or 100-fold dilution of your sample. If the peak shape becomes symmetrical, the original issue was concentration overload.[10]

  • Reduce Injection Volume: Decrease the amount of sample injected (e.g., from 1.0 µL to 0.5 µL).[12]

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of analyte reaching the column.[10][12]

Q3: How can I determine if my injection technique or the column itself is causing the peak splitting?

A systematic approach is key to diagnosing the root cause.

Step 1: Evaluate the Injection

  • Autosampler vs. Manual: Manual injections are prone to variability. Using an autosampler can help eliminate erratic injections as a cause of split peaks.[1]

  • Syringe and Liner: Inspect the syringe for damage. A dirty or contaminated inlet liner is a common source of problems.[7][12] Replace the liner and septum as a first step.[7]

Step 2: Assess the Column

  • Column Installation: Ensure the column is installed at the correct height in the inlet according to the manufacturer's instructions.[5] An incorrect position can cause peak splitting.[1]

  • Column Cut: A poor, jagged, or angled cut of the capillary column can create turbulence and disrupt the sample band.[4] Always inspect the column cut with a magnifier.[5] Re-cutting the column by a few centimeters is a good troubleshooting step.[4]

  • Column Contamination: If the column head is contaminated with non-volatile residues, it can cause peak distortion.[5][6] Trimming 10-20 cm from the front of the column can often resolve this issue.[5]

If all peaks in the chromatogram are splitting, the problem is likely physical (e.g., poor column installation), whereas if only certain peaks are affected, it may be a chemical interaction issue.[5]

Q4: Can the choice of solvent affect the peak shape of this compound?

Yes, absolutely. The sample solvent plays a critical role, especially in splitless injections.[8] This is due to a phenomenon called "solvent focusing," where the sample solvent condenses at the head of the cooler GC column, trapping the analytes in a narrow band.[13]

  • Polarity Mismatch: Using a solvent with a polarity that is very different from the column's stationary phase can cause issues.[8] For example, injecting a very polar solvent like methanol (B129727) onto a non-polar stationary phase (like a DB-1 or Rxi-5ms) can result in poor film formation, leading to split peaks.[8] this compound is an ester with moderate polarity, so solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often suitable choices for mid-polarity columns.

  • Initial Oven Temperature: For proper solvent focusing to occur in splitless injection, the initial oven temperature should be about 10-20°C below the boiling point of the sample solvent.[5][13] If the temperature is too high, the sample will not focus correctly, leading to broad or split peaks for early-eluting compounds.[5]

Troubleshooting Data Summary

The following table summarizes common issues, their causes, and recommended actions for resolving peak shape problems with this compound.

Parameter Sub-optimal Condition Observed Peak Shape Recommended Action Expected Outcome
Sample Concentration Too highFronting or Tailing[9]Dilute the sample (e.g., 10x or 100x)[10]Symmetrical, Gaussian peak
Injection Volume Too largeFronting, Splitting[14]Reduce injection volume (e.g., from 1µL to 0.5µL)[12]Improved peak symmetry
Column Installation Improper column cut or depth[4]Splitting or Tailing for all peaks[5]Re-cut the column inlet and reinstall at the correct depth[5]Sharp, symmetrical peaks
Inlet Liner Contaminated or active sitesTailing or Splitting[12]Replace the inlet liner and septum[7]Reduced peak distortion
Solvent Choice Polarity mismatch with stationary phase[8]Splitting[8]Choose a solvent with a polarity similar to the stationary phase[3]Proper peak focusing
Initial Oven Temp. (Splitless)Too high relative to solvent boiling point[5]Broadening or Splitting of early peaks[13]Lower initial oven temperature to ~20°C below solvent B.P.[5]Sharp, focused peaks

Experimental Protocols

General GC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.[15][16]

    • Concentration: Prepare a stock solution (e.g., 1000 µg/mL) and create calibration standards by serial dilution to a range of 1-100 µg/mL.[16] The goal is to ensure the injected amount does not overload the column.[17]

    • Internal Standard (Optional): For precise quantification, add a non-interfering internal standard (e.g., n-octane) at a known concentration to all samples and standards.[18]

  • Gas Chromatograph (GC-FID) Conditions:

    • Column: A mid-polarity column, such as one with a 5% Phenyl Polysilphenylene-siloxane stationary phase (e.g., Rxi-5ms, DB-5), is generally suitable. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of approximately 1.0-1.5 mL/min.

    • Inlet:

      • Mode: Split (e.g., 50:1 ratio) or Splitless, depending on sample concentration.[19]

      • Temperature: 250 °C

      • Liner: Deactivated, glass wool packed liner.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 10 °C/min.

      • Final Hold: Hold at 220 °C for 5 minutes.

    • Detector (FID):

      • Temperature: 280 °C

      • Flows: Follow instrument manufacturer's recommendations for hydrogen and air flow rates.

Visual Troubleshooting and Workflows

The following diagrams illustrate logical workflows for troubleshooting and experimentation.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Peak Splitting or Fronting Observed Cause1 Column Overload Problem->Cause1 Cause2 Injection Issue Problem->Cause2 Cause3 Column Condition Problem->Cause3 Cause4 Solvent Mismatch Problem->Cause4 Solution1 Reduce Concentration or Injection Volume Cause1->Solution1 Solution2 Check Syringe & Replace Liner/Septum Cause2->Solution2 Solution3 Trim Column Inlet & Verify Installation Cause3->Solution3 Solution4 Match Solvent to Stationary Phase Cause4->Solution4

Caption: Troubleshooting workflow for GC peak shape issues.

ExperimentalWorkflow A Sample Preparation (Dilution & Solvent Choice) B GC Instrument Setup (Column, Temp Program, Flows) A->B C Sample Injection (Autosampler) B->C D Chromatographic Separation (In Column) C->D E Analyte Detection (FID) D->E F Data Analysis (Integration & Quantification) E->F G Review Peak Shape F->G H Symmetrical Peak? G->H I Troubleshoot (See Workflow 1) H->I No J Report Results H->J Yes

Caption: Standard experimental workflow for GC analysis.

References

Technical Support Center: Minimizing Thermal Degradation of Ethyl 3-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the thermal degradation of "Ethyl 3-methylhexanoate" during injection for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation and why is it a concern for this compound?

A1: Thermal degradation is the breakdown of a compound at elevated temperatures. For this compound, this can occur in the heated injection port of a gas chromatograph (GC). This process can lead to the formation of degradation products, resulting in inaccurate quantification, poor reproducibility, and the appearance of unexpected "ghost" peaks in the chromatogram.[1][2] The primary degradation pathway for many esters at high temperatures involves the formation of a carboxylic acid and an alkene.

Q2: At what temperature does this compound start to degrade?

Q3: What are the common signs of thermal degradation in my chromatogram?

A3: Common indicators of thermal degradation of this compound in your chromatogram include:

  • Peak Tailing: The peak for this compound may appear asymmetrical with a "tail."[7][8]

  • Appearance of Ghost Peaks: You may observe unexpected peaks in your chromatogram which are the degradation products.[9][10]

  • Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections.

  • Reduced Analyte Response: The peak area for this compound may be smaller than expected, indicating loss of the parent compound.

Q4: Which injection technique is best for minimizing thermal degradation?

A4: For thermally labile compounds like esters, the choice of injection technique is critical. Here is a comparison of common techniques:

Injection TechniqueSuitability for Thermally Labile CompoundsKey Considerations
Cool On-Column (COC) Excellent Injects the sample directly onto a cool column, avoiding high-temperature inlet zones and minimizing the risk of degradation.[1]
Programmed Temperature Vaporization (PTV) Very Good The sample is injected into a cool liner, which is then rapidly heated. This allows for solvent venting at low temperatures before the analyte is transferred to the column at an optimized temperature.[6]
Splitless Injection Fair to Good Requires careful optimization of inlet temperature. Lowering the temperature can reduce degradation but may compromise vaporization of less volatile components.[6]
Split Injection Fair The shorter residence time in the inlet compared to splitless can reduce degradation. However, it is generally used for more concentrated samples.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting issues related to the thermal degradation of this compound.

Issue 1: Observing Peak Tailing for this compound

G start Peak Tailing Observed check_column Check Column Installation and Condition start->check_column Is the column properly installed and cut? check_inlet Inspect Inlet Liner and Septum check_column->check_inlet Yes solution Peak Tailing Minimized check_column->solution No, reinstall/trim column optimize_temp Optimize Inlet and Oven Temperatures check_inlet->optimize_temp Liner and septum are clean and inert check_inlet->solution No, replace liner/septum check_solvent Evaluate Solvent and Stationary Phase Compatibility optimize_temp->check_solvent Tailing persists optimize_temp->solution Tailing resolved check_solvent->solution Adjust solvent or change column if incompatible

Possible Causes and Solutions:

CauseRecommended Action
Active Sites in the Inlet Liner Replace the liner with a new, deactivated (silanized) liner. Consider using a liner without glass wool, as the wool can have active sites.[1][6]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector.[7]
Contaminated Inlet Perform routine inlet maintenance, including replacing the septum and cleaning the inlet body.[11]
Inlet Temperature Too High Gradually lower the inlet temperature in 10-20°C increments to find the optimal balance between efficient vaporization and minimal degradation.[1]
Solvent/Stationary Phase Mismatch Ensure the polarity of the solvent is compatible with the stationary phase of the column.[8]
Issue 2: Appearance of Unidentified "Ghost" Peaks

G start Ghost Peaks Observed check_blanks Run a Solvent Blank start->check_blanks check_carryover Investigate Sample Carryover check_blanks->check_carryover Peaks present in blank check_degradation Assess Thermal Degradation check_blanks->check_degradation Blank is clean solution Ghost Peaks Identified and Eliminated check_carryover->solution Clean syringe, increase bake-out time check_degradation->solution Optimize injection parameters to reduce degradation

Possible Causes and Solutions:

CauseRecommended Action
Thermal Degradation Products These are the most likely cause if the ghost peaks appear consistently with your sample. To confirm, lower the injection port temperature. If the ghost peaks decrease or disappear, they are likely degradation products.[1]
Septum Bleed Particles from a degraded septum can enter the inlet and show up as peaks. Replace the septum regularly.
Sample Carryover Remnants from a previous injection can elute in the current run. Implement a thorough syringe cleaning protocol and consider a solvent wash between injections.[10]
Contaminated Carrier Gas or Solvent Ensure high-purity carrier gas and solvents are used.

Experimental Protocols

Protocol 1: Determining the Thermal Stability of this compound using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure to determine the temperature at which this compound begins to degrade.

Objective: To determine the onset temperature of decomposition for this compound.

Instrumentation: Thermogravimetric Analyzer (TGA)

Methodology:

  • Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of pure this compound into a clean TGA pan.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.[12]

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).[13]

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset of decomposition is typically defined as the temperature at which a significant weight loss (e.g., 5%) is observed.[13]

G start Start calibrate Calibrate TGA start->calibrate prepare_sample Prepare and Weigh Sample calibrate->prepare_sample set_conditions Set TGA Experimental Conditions (Inert Gas, Temp Program) prepare_sample->set_conditions run_analysis Run TGA Analysis set_conditions->run_analysis analyze_data Analyze Weight Loss vs. Temperature Curve run_analysis->analyze_data determine_onset Determine Onset of Decomposition analyze_data->determine_onset end End determine_onset->end

Protocol 2: Optimizing GC Inlet Temperature to Minimize Degradation

This protocol provides a systematic approach to finding the lowest possible inlet temperature that allows for efficient transfer of this compound to the GC column without causing degradation.

Objective: To determine the optimal GC inlet temperature for the analysis of this compound.

Instrumentation: Gas Chromatograph with a suitable detector (e.g., FID or MS)

Methodology:

  • Initial GC Conditions:

    • Injection Mode: Start with a splitless injection.

    • Liner: Use a deactivated, single-taper liner.

    • Injection Volume: 1 µL.

    • Oven Program: Begin with an initial oven temperature below the boiling point of the solvent.

  • Temperature Gradient Analysis:

    • Set the initial inlet temperature to a conservative value (e.g., 200°C).

    • Inject a standard solution of this compound and record the chromatogram.

    • Increase the inlet temperature in 25°C increments for subsequent injections of the same standard (e.g., 225°C, 250°C, 275°C, 300°C).

  • Data Evaluation:

    • Monitor the peak area of this compound at each temperature. An increase in peak area with temperature may indicate improved vaporization.

    • Simultaneously, monitor for the appearance or increase in the size of any ghost peaks, which would indicate thermal degradation.

    • The optimal inlet temperature is the lowest temperature that provides a sharp, symmetrical peak for this compound with the maximum response and no significant degradation products.

Data Presentation: Inlet Temperature Optimization

Inlet Temperature (°C)This compound Peak AreaDegradation Product Peak Area (if any)Observations (Peak Shape)
200
225
250
275
300

By following these guidelines and protocols, researchers can effectively minimize the thermal degradation of this compound, leading to more accurate and reliable analytical results.

References

Validation & Comparative

A Comparative Analysis of Ethyl 3-Methylhexanoate and Ethyl 2-Methylbutanoate Flavor Perception

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the drug development and flavor chemistry sectors, a precise understanding of the sensory characteristics of aromatic compounds is crucial. This guide provides a detailed comparison of the flavor perception of two fruity esters: ethyl 3-methylhexanoate and ethyl 2-methylbutanoate. While comprehensive sensory data for ethyl 2-methylbutanoate is readily available, there is a notable lack of specific quantitative and descriptive information for this compound, a gap that future research may address.

Sensory Profile Comparison

The fundamental difference in the flavor perception of these two esters lies in their descriptive profiles and likely in their aroma thresholds, though specific data for this compound is limited.

Ethyl 2-Methylbutanoate is characterized by a complex and potent fruity aroma. Its sensory profile is well-documented, often described with notes of:

  • Green apple

  • Pineapple

  • Berry

  • Unripe plum peel

  • Ethereal fruitiness with apple and peach nuances

This compound , in contrast, is more broadly described in available literature as possessing a "sweet fruit smell". Detailed descriptors and quantitative sensory analysis are not widely reported.

Quantitative Sensory Data

Odor detection threshold is a key metric in evaluating the potency of a flavor compound. The following table summarizes the available quantitative data for the two esters. The lack of specific data for this compound is a significant limitation in a direct comparison.

CompoundOdor Detection Threshold (in water)Flavor Profile
Ethyl 2-methylbutanoate 0.006 ppbGreen-apple, pineapple skin, unripe plum peel, ethereal, diffusive fruity-green with apple and peach nuances.
This compound Data not availableSweet fruit smell.

Experimental Protocols

The sensory data for fruity esters are typically generated using established methodologies in sensory science. These protocols are designed to minimize bias and produce reliable, reproducible results.

Sensory Evaluation of Fruity Esters

A common approach for the sensory evaluation of flavor compounds involves a trained panel of assessors. The following is a generalized experimental protocol:

  • Panelist Selection and Training: A group of individuals is screened for their sensory acuity and trained to identify and rate the intensity of various aroma attributes.

  • Sample Preparation: The ester is diluted to various concentrations in a neutral solvent, such as water or deodorized ethanol, to determine its odor threshold and characterize its flavor profile at different intensities.

  • Testing Environment: Sensory evaluations are conducted in a controlled environment with neutral lighting and air circulation to prevent olfactory fatigue and cross-contamination.

  • Evaluation Procedure: Panelists are presented with the samples in a randomized order and asked to rate the intensity of specific aroma descriptors (e.g., "fruity," "green," "sweet") on a labeled magnitude scale. For odor threshold determination, a series of dilutions is presented, and the concentration at which the odor is just detectable is determined.

  • Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor and the odor detection threshold.

The following diagram illustrates a typical workflow for the sensory evaluation of a flavor compound.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis A Compound Dilution B Sample Coding & Randomization A->B C Sensory Panel Assessment B->C D Data Collection C->D E Statistical Analysis D->E F Result Interpretation E->F

Caption: A generalized workflow for sensory evaluation.

Olfactory Signaling Pathway for Esters

The perception of flavor compounds like this compound and ethyl 2-methylbutanoate is initiated by their interaction with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of smell. The generally accepted signaling pathway for odorants, including esters, is as follows:

  • Odorant Binding: The ester molecule binds to a specific G-protein coupled olfactory receptor (OR) on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding event activates the associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific aroma.

The following diagram illustrates this signaling pathway.

Olfactory_Signaling_Pathway Odorant Fruity Ester OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein Gαolf (G-Protein) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Leads to Cations Na+, Ca2+ Cations->CNG_Channel Signal Signal to Brain Depolarization->Signal

Caption: The olfactory signal transduction pathway for esters.

Conclusion

Navigating the Separation of Branched-Chain Esters: A GC Retention Time Comparison for Ethyl 3-methylhexanoate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the separation and identification of structurally similar compounds is a frequent challenge. This guide provides a comparative analysis of the gas chromatography (GC) retention times of ethyl 3-methylhexanoate and other branched-chain esters. By presenting available experimental data and detailed protocols, this document aims to facilitate method development and a deeper understanding of the chromatographic behavior of these volatile compounds.

The analysis of branched-chain esters, such as the isomers of ethyl methylhexanoate, is crucial in various fields, including flavor and fragrance chemistry, metabolomics, and the synthesis of fine chemicals. Their structural similarity often leads to co-elution in chromatographic separations, necessitating optimized methods for their resolution. This guide focuses on the use of Kovats retention indices (RI), a standardized measure of retention time, to compare the elution behavior of these esters on different types of GC columns.

Comparative Analysis of Kovats Retention Indices

CompoundStructureGC Column TypeKovats Retention Index (RI)
Ethyl hexanoate (B1226103)CH₃(CH₂)₄COOCH₂CH₃Non-polar983 - 1000[1]
Polar (DB-WAX)1240[2]
Ethyl 2-methylhexanoateCH₃(CH₂)₃CH(CH₃)COOCH₂CH₃Non-polarData not available
(as Methyl 2-ethylhexanoate)CH₃(CH₂)₃CH(C₂H₅)COOCH₃Standard non-polar1024 - 1031[3]
Semi-standard non-polar1043[3][4]
This compoundCH₃CH₂CH₂CH(CH₃)CH₂COOCH₂CH₃Non-polarData not available
Ethyl 4-methylhexanoateCH₃CH₂CH(CH₃)CH₂CH₂COOCH₂CH₃Non-polarData not available
Ethyl 5-methylhexanoate(CH₃)₂CH(CH₂)₃COOCH₂CH₃Non-polarData not available

Note: The lack of comprehensive experimental data for all ethyl methylhexanoate isomers highlights an area for further analytical research.

Understanding the Elution Order: A Structural Perspective

The retention time of a compound in gas chromatography is influenced by its volatility and its interaction with the stationary phase of the column. For non-polar columns, the elution order is primarily determined by the boiling point of the analytes. Generally, for a homologous series of esters, the retention time increases with the carbon number.[5] For isomers, the degree of branching plays a significant role. Increased branching tends to lower the boiling point, leading to shorter retention times.

The following diagram illustrates the expected elution order of ethyl hexanoate and its methyl-branched isomers on a non-polar GC column based on general chromatographic principles.

G Expected Elution Order of Ethyl Methylhexanoate Isomers on a Non-Polar GC Column cluster_0 Decreasing Retention Time / Increasing Volatility Ethyl 2-methylhexanoate Ethyl 2-methylhexanoate This compound This compound Ethyl 2-methylhexanoate->this compound Ethyl 4-methylhexanoate Ethyl 4-methylhexanoate This compound->Ethyl 4-methylhexanoate Ethyl 5-methylhexanoate Ethyl 5-methylhexanoate Ethyl 4-methylhexanoate->Ethyl 5-methylhexanoate Ethyl hexanoate (straight-chain) Ethyl hexanoate (straight-chain) Ethyl 5-methylhexanoate->Ethyl hexanoate (straight-chain)

Figure 1. Logical relationship of expected GC retention times for ethyl methylhexanoate isomers.

This predicted order is based on the principle that branching towards the center of the molecule can decrease intermolecular forces and boiling points more effectively than branching near the ends of the chain. However, the actual elution order can be influenced by the specific stationary phase and analytical conditions.

Experimental Protocol for Kovats Retention Index Determination

Accurate determination of Kovats retention indices is essential for compound identification and method validation. The following is a representative experimental protocol for the analysis of branched-chain esters by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 100 ppm) of the ester standards in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Prepare a homologous series of n-alkanes (e.g., C8 to C20) in the same solvent. This will be used for the calculation of retention indices.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrument: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used for initial screening. Polar columns (e.g., DB-WAX) can provide different selectivity and are useful for separating isomers that co-elute on non-polar phases.[6][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes. This program may need to be optimized depending on the specific analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

3. Data Analysis and Retention Index Calculation:

  • Identify the retention times of the n-alkanes and the target ester compounds in the chromatograms.

  • Calculate the Kovats retention index (I) for each target compound using the following formula for temperature-programmed GC:

    I = 100 [ n + ( tR(x) - tR(n)) / ( tR(N) - tR(n)) ]

    Where:

    • n is the carbon number of the n-alkane eluting before the compound of interest (x).

    • tR(x) is the retention time of the compound of interest.

    • tR(n) is the retention time of the n-alkane eluting before the compound of interest.

    • tR(N) is the retention time of the n-alkane eluting after the compound of interest.

The workflow for determining and comparing the retention indices is depicted in the following diagram.

G Workflow for GC Retention Index Comparison A Prepare Ester and n-Alkane Standards B GC-MS Analysis of Standards A->B C Record Retention Times B->C D Calculate Kovats Retention Indices C->D E Compare Retention Indices of Isomers D->E F Optimize GC Method for Separation E->F

Figure 2. Experimental workflow for comparing GC retention indices.

Conclusion

The gas chromatographic analysis of branched-chain esters like this compound and its isomers requires careful consideration of their structural properties and the selection of appropriate analytical conditions. While a complete experimental dataset of retention indices is not yet available, the existing data and established chromatographic principles provide a solid foundation for developing separation methods. The use of Kovats retention indices, coupled with a systematic experimental approach, remains the most reliable strategy for the identification and comparison of these closely related compounds. Further research to establish a comprehensive retention index library for these and other branched-chain esters would be of significant value to the scientific community.

References

A Comparative Guide to the Quantification of Ethyl 3-Methylhexanoate in Fruit Juice

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of ethyl 3-methylhexanoate, an important ester contributing to the aromatic profile of various fruit juices. The document is intended for researchers and analytical scientists in the food and beverage industry, offering objective comparisons of method performance supported by experimental data and detailed protocols.

The primary method detailed is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a widely adopted technique for analyzing volatile and semi-volatile compounds in complex matrices.[1][2] Its performance is compared against a traditional Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Flame Ionization Detection (GC-FID) to highlight the advantages in sensitivity and sample preparation efficiency.

Comparative Analysis of Quantification Methods

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6] A comparison of these parameters for two distinct methods is summarized below. The data presented is representative for the analysis of volatile esters in a fruit juice matrix.

Validation Parameter Method A: HS-SPME-GC-MS Method B: LLE-GC-FID Description
Linearity (R²) > 0.995> 0.990The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[3]
Range 0.1 - 500 µg/L10 - 2000 µg/LThe interval between the upper and lower analyte concentrations for which the method has shown suitable linearity, accuracy, and precision.[7]
Limit of Detection (LOD) 0.02 µg/L2.5 µg/LThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
Limit of Quantification (LOQ) 0.07 µg/L8.0 µg/LThe lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Accuracy (Recovery %) 97 - 104%85 - 105%The closeness of test results obtained by the method to the true value.[4]
Precision (RSD %) < 6%< 10%The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]
Sample Volume 5 mL50 mLThe required volume of the fruit juice sample for a single analysis.
Solvent Usage NoneHigh (e.g., Dichloromethane)The volume of organic solvent required for the extraction process.

Experimental Protocols

Detailed methodologies for the HS-SPME-GC-MS method are provided below. This technique is often preferred for its high sensitivity, automation capability, and solvent-free nature.[8]

Method A: HS-SPME-GC-MS Protocol

This protocol describes the quantification of this compound in a clarified fruit juice sample.

1. Materials and Reagents:

  • Fruit Juice Sample (clarified by centrifugation at 4000 rpm for 15 min)

  • This compound (analytical standard)

  • Internal Standard (IS): e.g., Ethyl Heptanoate

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water

  • SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 15 mL Headspace Vials with PTFE/Silicone septa

2. Sample and Standard Preparation:

  • Calibration Standards: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards in a model juice matrix (e.g., 10% ethanol/water solution with adjusted pH) covering the expected concentration range (e.g., 0.1 to 500 µg/L).

  • Sample Preparation: Place 5 mL of the clarified fruit juice sample into a 15 mL headspace vial.

  • Add 1.5 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 10 mg/L solution of Ethyl Heptanoate).

  • Immediately seal the vial.

3. HS-SPME Procedure:

  • Place the vial in an autosampler tray with an agitator and heater.

  • Incubation/Equilibration: Incubate the sample at 45°C for 15 minutes with agitation to facilitate the partitioning of analytes between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 45°C to adsorb the volatile compounds.

4. GC-MS Analysis:

  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the gas chromatograph.

  • Injector: Set to 250°C (splitless mode) for 5 minutes to ensure complete thermal desorption of the analytes from the fiber.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 150°C at a rate of 4°C/min, then ramp to 240°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 88, 115, 73) and the internal standard.

5. Data Analysis and Quantification:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the amount of this compound in the juice samples using the generated calibration curve.

Visualizations

To better illustrate the processes and concepts involved in method validation, the following diagrams are provided.

G Experimental Workflow for HS-SPME-GC-MS Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 5 mL Juice Sample Add_IS Spike Internal Standard Sample->Add_IS Add_Salt Add 1.5g NaCl Add_IS->Add_Salt Vial Seal in 15 mL Vial Add_Salt->Vial Incubate Incubate & Agitate (45°C, 15 min) Vial->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Thermal Desorption (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of volatile esters.

G Relationship of Analytical Method Validation Parameters center_node Method Validation Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Result Consistency) center_node->Precision Linearity Linearity & Range (Proportional Response) center_node->Linearity Sensitivity Sensitivity (Detection Limits) center_node->Sensitivity Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Repeatability Repeatability Precision->Repeatability Reproducibility Reproducibility Precision->Reproducibility LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of the Sensory Thresholds of Chiral Ester Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Sensory Threshold Data

Due to the absence of published sensory threshold data for the enantiomers of Ethyl 3-methylhexanoate, this section provides a comparative summary of data for other well-characterized chiral esters. This information serves as a valuable reference for understanding the potential range of sensory differentiation between the (R) and (S)-enantiomers of similar compounds.

CompoundEnantiomerOdor DescriptionOdor ThresholdMedium
Ethyl 2-methylbutanoate (S)-(+)Fruity, apple-like0.1 ng/LAir
(R)-(-)Waxy, slightly fruity5 ng/LAir
α-Ionone (R)-(+)Woody, violet-like0.07 ng/LAir
(S)-(-)Woody, less floral8.6 ng/LAir
Carvone (S)-(+)Caraway0.05 ppmWater
(R)-(-)Spearmint0.05 ppmWater

This table is compiled from various sources in the flavor and fragrance literature. The odor thresholds can vary depending on the experimental methodology and the medium in which they are measured.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of flavor and fragrance research. The most common and reliable method for this purpose is Gas Chromatography-Olfactometry (GC-O).

Principle of Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[1][2][3] A sample containing volatile compounds is injected into a gas chromatograph, where the individual components are separated based on their physicochemical properties. The effluent from the GC column is split into two paths. One path leads to a conventional detector (such as a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to an olfactometry port, where a trained sensory panelist sniffs the eluting compounds and records their odor characteristics and intensity.[1][3][4]

Detailed GC-O Protocol for Odor Threshold Determination

  • Sample Preparation: The chiral ester enantiomers are purified to a high degree (>99%) to avoid any interference from impurities. A series of dilutions in an appropriate solvent (e.g., diethyl ether or ethanol) are prepared.

  • Gas Chromatography:

    • Column: A chiral stationary phase capillary column (e.g., a cyclodextrin-based column) is used to separate the enantiomers.

    • Injector: A split/splitless injector is typically used. For threshold determination, a splitless injection is often preferred to maximize the amount of analyte reaching the detector and the olfactometry port.

    • Oven Temperature Program: The temperature program is optimized to achieve baseline separation of the enantiomers.

    • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Olfactometry:

    • Effluent Splitting: The column effluent is split, with a portion directed to the olfactometry port and the remainder to a chemical detector.

    • Humidification: The effluent directed to the olfactometry port is mixed with humidified air to prevent nasal dehydration of the panelists.

    • Sensory Panel: A panel of trained assessors (typically 8-12 individuals) is used. Panelists are selected based on their olfactory acuity and ability to consistently describe odors.

    • Data Acquisition: As each enantiomer elutes, the panelist records the detection of an odor and its description using a software interface. The intensity of the odor can also be rated on a predefined scale.

  • Threshold Determination: The odor threshold is typically defined as the concentration at which 50% of the panelists can detect the compound.[1] This is determined by presenting a series of ascending concentrations of the analyte to the panel and calculating the detection frequency at each concentration.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_detection Detection cluster_sensory_evaluation Sensory Evaluation cluster_data_analysis Data Analysis pure_enantiomers Purified Enantiomers ((R) and (S)) dilution_series Serial Dilutions pure_enantiomers->dilution_series injector GC Injector dilution_series->injector chiral_column Chiral GC Column injector->chiral_column column_effluent Column Effluent chiral_column->column_effluent splitter Effluent Splitter column_effluent->splitter ms_detector Mass Spectrometer (Identification) splitter->ms_detector olfactometry_port Olfactometry Port splitter->olfactometry_port sensory_panel Trained Sensory Panel olfactometry_port->sensory_panel data_acquisition Data Acquisition (Detection, Description, Intensity) sensory_panel->data_acquisition threshold_calc Threshold Calculation (50% Detection) data_acquisition->threshold_calc chiral_perception cluster_enantiomers Chiral Molecule: this compound cluster_receptors Olfactory Receptors cluster_perception Sensory Perception r_enantiomer (R)-Enantiomer receptor_a Receptor A r_enantiomer->receptor_a High Affinity receptor_b Receptor B r_enantiomer->receptor_b Low Affinity s_enantiomer (S)-Enantiomer s_enantiomer->receptor_a Low Affinity s_enantiomer->receptor_b High Affinity perception_r Distinct Odor Profile & Sensory Threshold for (R) receptor_a->perception_r perception_s Distinct Odor Profile & Sensory Threshold for (S) receptor_b->perception_s

References

A Comparative Olfactory Analysis: Ethyl 3-Methylhexanoate vs. Methyl 3-Methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the aroma profiles of ethyl 3-methylhexanoate and mthis compound, supported by principles of structure-odor relationships and standardized experimental protocols.

The nuanced world of aroma chemistry is profoundly influenced by subtle variations in molecular structure. This guide provides a comparative analysis of the aroma profiles of two closely related branched-chain esters: this compound and mthis compound. While direct comparative sensory data for these specific compounds is not extensively published, this guide synthesizes information from analogous compounds and established principles of flavor chemistry to predict and understand their likely olfactory characteristics. This information is of particular interest to researchers and professionals in the fields of flavor and fragrance, food science, and sensory analysis.

Predicted Aroma Profile Comparison

Based on the structure-odor relationships of similar aliphatic esters, a comparative summary of the predicted aroma profiles for this compound and mthis compound is presented in Table 1. It is generally anticipated that both esters will exhibit fruity characteristics, with the ethyl ester potentially having a more complex and rum-like nuance compared to a more direct fruity character for the methyl ester. The presence of the methyl branch at the 3-position is expected to contribute a unique character to both molecules, differentiating them from their straight-chain counterparts.

FeatureThis compoundMthis compound
Predicted Odor Descriptors Fruity, Pineapple, Green, potentially with sweet and waxy notes.Fruity, Pineapple, potentially with a slightly sharper, more volatile character.
Supporting Evidence Ethyl esters of branched-chain acids, such as ethyl 3-methylpentanoate, are described as having pineapple and fruity odors.[1]Methyl esters, like methyl hexanoate, are often associated with a pineapple-like aroma.[2]
Predicted Odor Threshold Likely to be low, in the parts-per-billion (ppb) range.Likely to be in a similar low ppb range, though minor differences may exist.
Supporting Evidence Branched-chain esters are known to often have low odor thresholds.[3]The structural similarity suggests a comparable odor threshold.

Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)

To empirically determine and compare the aroma profiles of this compound and mthis compound, Gas Chromatography-Olfactometry (GC-O) is the standard methodology. This technique separates the volatile compounds in a sample and allows for their detection by both a chemical detector (like a mass spectrometer) and the human nose.[4][5][6]

Objective: To identify and characterize the aroma-active compounds and determine their odor descriptors and relative intensities.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer and an Olfactory Detection Port (GC-MS-O)

  • SPME (Solid Phase Microextraction) fibers (e.g., DVB/CAR/PDMS) for headspace sampling

  • Headspace vials

  • Samples of pure this compound and mthis compound

  • A panel of trained sensory assessors

Procedure:

  • Sample Preparation (Headspace SPME):

    • Place a small, precise amount of the ester into a headspace vial.

    • Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

    • Expose a SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[7]

  • GC-MS-O Analysis:

    • Inject the adsorbed compounds from the SPME fiber into the GC inlet.

    • The GC column (e.g., a polar DB-WAX or a non-polar DB-5) separates the compounds based on their volatility and polarity.

    • The column effluent is split between the MS detector and the olfactory detection port.

    • The MS detector identifies the chemical structure of the eluted compounds.

    • Simultaneously, a trained sensory panelist sniffs the effluent from the olfactory port and records the retention time, duration, and a detailed description of any perceived odor.[8]

  • Data Analysis:

    • The data from the MS detector is used to identify the chemical compounds.

    • The aroma descriptors from the sensory panel are compiled to create an aromagram, which is a chromatogram with odor descriptions at specific retention times.

    • By aligning the MS data with the aromagram, specific odors can be attributed to their corresponding chemical compounds.

Olfactory Perception and Signaling

The perception of smell is a complex biological process initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity.[9] Esters, such as this compound and mthis compound, are detected through a combinatorial mechanism. This means that a single ester molecule can activate multiple types of ORs, and a single OR can be activated by multiple types of esters.[10] The specific pattern of OR activation is then transmitted to the brain, which interprets this pattern as a distinct smell.[11]

The structural differences between this compound and mthis compound—specifically the ethyl versus the methyl group on the ester—will likely result in slightly different activation patterns of the ORs, leading to their distinct, albeit similar, fruity aromas. The branched nature of these molecules also plays a crucial role in how they fit into the binding pockets of the ORs, influencing the perceived scent.[12]

G Predicted Olfactory Comparison Workflow cluster_0 Chemical Structures cluster_1 Sensory Analysis (GC-O) cluster_2 Predicted Aroma Profiles cluster_3 Olfactory Perception Ethyl This compound C9H18O2 GCO Gas Chromatography-Olfactometry Separation and Odor Detection Ethyl->GCO Analysis Methyl Mthis compound C8H16O2 Methyl->GCO Analysis EthylAroma Fruity, Pineapple, Green Potentially sweet, waxy GCO->EthylAroma Results MethylAroma Fruity, Pineapple Potentially sharper GCO->MethylAroma Results ORs Olfactory Receptors Combinatorial Activation EthylAroma->ORs Stimulates MethylAroma->ORs Stimulates Brain Brain Interpretation of Odor ORs->Brain Signals

Caption: Predicted workflow for the comparative sensory analysis of the two esters.

References

Comparative study of "Ethyl 3-methylhexanoate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 3-methylhexanoate

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of their work. This compound is a valuable building block in organic synthesis, and selecting the most appropriate synthetic route is crucial for optimizing yield, purity, and process efficiency. This guide provides a comparative analysis of two common methods for synthesizing this compound: Fischer Esterification and Base-Catalyzed Transesterification.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis methods, offering a clear comparison of their performance based on typical results reported for similar esters.

ParameterFischer EsterificationBase-Catalyzed Transesterification
Starting Materials 3-methylhexanoic acid, Ethanol (B145695)Mthis compound, Ethanol
Catalyst Sulfuric Acid (H₂SO₄)Sodium Hydroxide (B78521) (NaOH) or Sodium Ethoxide (NaOEt)
Typical Yield 75-95%85-98%
Reaction Temperature Reflux (approx. 78-80 °C)Room temperature to reflux (25-78 °C)
Reaction Time 2-10 hours1-4 hours
Byproduct WaterMethanol
Purification Method Aqueous workup, DistillationAqueous workup, Distillation

Experimental Protocols

Detailed methodologies for the two key synthetic routes are provided below.

Fischer Esterification

This method involves the direct, acid-catalyzed esterification of a carboxylic acid with an alcohol.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylhexanoic acid (1.0 equivalent) and absolute ethanol (3.0-5.0 equivalents).

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and remove the excess ethanol under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Base-Catalyzed Transesterification

This method involves the conversion of one ester to another by reaction with an alcohol in the presence of a base catalyst.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.05 equivalents) in absolute ethanol (3.0-5.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide. Alternatively, a solution of sodium hydroxide in ethanol can be used.

  • To this solution, add mthis compound (1.0 equivalent) dropwise.

  • Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding a weak acid, such as acetic acid.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and purify the product by fractional distillation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and comparison of this compound.

Synthesis_Comparison_Workflow cluster_synthesis Synthesis Methods cluster_starting_materials Starting Materials cluster_process Process cluster_product Product & Purification cluster_comparison Comparative Analysis Fischer Fischer Esterification Reaction_F Acid-Catalyzed Reaction Fischer->Reaction_F Analysis Yield, Purity, Reaction Time, Conditions Fischer->Analysis Transesterification Base-Catalyzed Transesterification Reaction_T Base-Catalyzed Reaction Transesterification->Reaction_T Transesterification->Analysis CarboxylicAcid 3-Methylhexanoic Acid + Ethanol CarboxylicAcid->Fischer MethylEster Mthis compound + Ethanol MethylEster->Transesterification CrudeProduct_F Crude Ethyl 3-methylhexanoate Reaction_F->CrudeProduct_F CrudeProduct_T Crude Ethyl 3-methylhexanoate Reaction_T->CrudeProduct_T Purification Purification (Distillation) CrudeProduct_F->Purification CrudeProduct_T->Purification FinalProduct Pure Ethyl 3-methylhexanoate Purification->FinalProduct FinalProduct->Analysis

Caption: Workflow for the synthesis and comparison of this compound.

Unmasking the Challenge of Cross-Reactivity in Electronic Nose Sensors: A Comparative Guide on Ethyl 3-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing electronic nose (e-nose) technology, the issue of sensor cross-reactivity presents a significant hurdle to achieving accurate and reliable volatile organic compound (VOC) detection. This guide delves into the cross-reactivity of Ethyl 3-methylhexanoate, an ester commonly found in fruit aromas, providing a comparative analysis of its detection in the presence of other VOCs and outlining the experimental protocols necessary for such assessments.

The accurate identification and quantification of specific VOCs in complex mixtures is paramount in fields ranging from food quality control to medical diagnostics. Electronic noses, with their arrays of broadly tuned sensors, offer a rapid and non-invasive approach to analyzing these mixtures. However, the very nature of these sensors—their inherent cross-sensitivity to multiple analytes—can lead to ambiguous results. Understanding and characterizing this cross-reactivity is crucial for the development of more selective and reliable e-nose systems.

Comparative Analysis of Sensor Responses

At present, specific quantitative data on the cross-reactivity of this compound in commercially available electronic nose sensors is limited in publicly accessible research. Studies have demonstrated the general sensitivity of metal oxide semiconductor (MOS) sensors, a common type of sensor in e-noses, to various classes of compounds, including esters. However, detailed investigations into the specific response patterns and interference effects for this compound in the presence of other structurally similar esters or other fruit-related VOCs are not yet widely published.

To illustrate the challenge, consider a hypothetical scenario where an e-nose is tasked with detecting this compound in a mixture containing other esters commonly found in apples, such as ethyl acetate, ethyl butanoate, and hexyl acetate. A sensor array's response to this mixture would be a composite signal, where the individual contributions of each compound are convoluted. The degree of cross-reactivity would determine the extent to which the presence of, for example, ethyl butanoate masks or enhances the signal attributed to this compound.

Future research is needed to generate comprehensive cross-reactivity matrices for specific sensor arrays and a wide range of relevant VOCs. Such data, presented in a clear tabular format, would be invaluable for researchers in selecting the most appropriate sensor arrays for their specific applications and for developing robust data analysis algorithms to deconvolve the complex sensor responses.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of an electronic nose sensor to this compound, a systematic experimental protocol is required. The following methodology outlines the key steps for such an investigation.

Experimental Setup

A typical experimental setup for evaluating electronic nose cross-sensitivity to fruit aroma compounds is depicted below.

Experimental_Setup cluster_gas Gas Generation and Delivery cluster_chamber Measurement cluster_analysis Data Acquisition and Analysis Gas_Cylinders Gas Cylinders (N2, Synthetic Air) MFCs Mass Flow Controllers Gas_Cylinders->MFCs Mixing_Chamber Gas Mixing Chamber MFCs->Mixing_Chamber Vapor_Generator Vapor Generation System (for VOCs) Vapor_Generator->MFCs Sensor_Chamber E-Nose Sensor Chamber Mixing_Chamber->Sensor_Chamber DAQ Data Acquisition System Sensor_Chamber->DAQ Sensor Signals PC Computer with Analysis Software DAQ->PC

Figure 1: Experimental setup for e-nose cross-sensitivity testing.
Procedure

  • Sensor Array Preparation and Stabilization: The electronic nose, equipped with the sensor array under investigation (e.g., MOS, quartz crystal microbalance - QCM), is placed in the sensor chamber. The system is purged with a carrier gas (e.g., nitrogen or synthetic air) until a stable baseline signal is achieved for all sensors.

  • Single Analyte Exposure:

    • A known concentration of this compound vapor is generated and introduced into the sensor chamber.

    • The response of each sensor in the array is recorded until a steady-state signal is reached.

    • The chamber is then purged with the carrier gas to allow the sensors to return to their baseline.

    • This process is repeated for a range of concentrations to establish a dose-response curve for this compound.

  • Interferent Analyte Exposure: The procedure from step 2 is repeated for each potential interfering compound (e.g., other esters, alcohols, aldehydes) individually. This provides the baseline response of the sensor array to each of these compounds.

  • Mixture Exposure and Cross-Reactivity Assessment:

    • Binary mixtures of this compound and one interfering compound are prepared at various concentration ratios.

    • Each mixture is introduced into the sensor chamber, and the sensor array response is recorded.

    • The response to the mixture is compared with the sum of the individual responses of the two compounds when tested separately. Any deviation from a simple additive response indicates cross-reactivity (either synergistic or antagonistic).

    • This process is repeated for more complex mixtures to simulate real-world scenarios.

  • Data Analysis: The collected sensor data is analyzed to quantify the degree of cross-reactivity. This can be expressed as a sensitivity ratio or through the development of multivariate calibration models that can predict the concentration of this compound in the presence of known interferents.

Signaling Pathway in MOS Sensors

Metal oxide semiconductor (MOS) sensors, a prevalent technology in electronic noses, operate based on changes in their electrical resistance upon exposure to VOCs. The fundamental signaling pathway is illustrated below.

MOS_Signaling_Pathway cluster_surface Sensor Surface Reactions cluster_transduction Signal Transduction O2_air O2 (from air) O_ads O- or O2- (adsorbed oxygen) O2_air->O_ads adsorption & electron capture e_minus e- Resistance_Change Change in Sensor Resistance O_ads->e_minus electron release Reaction_Products Reaction Products (e.g., CO2, H2O) O_ads->Reaction_Products O_ads->Resistance_Change modulates electron depletion layer VOC This compound (VOC) VOC->O_ads oxidation reaction Output_Signal Electrical Signal (Output) Resistance_Change->Output_Signal

Figure 2: Signaling pathway of a MOS sensor upon VOC exposure.

In an n-type MOS sensor, oxygen from the air adsorbs onto the semiconductor surface and captures electrons from the conduction band, creating a depletion layer with high resistance. When a reducing gas like this compound is introduced, it reacts with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band, thereby reducing the width of the depletion layer and decreasing the sensor's resistance. The magnitude of this resistance change is proportional to the concentration of the VOC. Cross-reactivity arises because different VOCs can react with the adsorbed oxygen with varying efficiencies, leading to similar changes in resistance and making it challenging to distinguish between them based on the response of a single sensor.

Safety Operating Guide

Proper Disposal of Ethyl 3-methylhexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Ethyl 3-methylhexanoate is a flammable liquid and must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with non-hazardous waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Precautions and Waste Identification

This compound is classified as a flammable liquid. Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a flame-resistant lab coat. All handling of this chemical, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste containing this compound is considered hazardous due to its ignitability. According to the Resource Conservation and Recovery Act (RCRA), a liquid with a flash point less than 60°C (140°F) is defined as an ignitable hazardous waste.[1][2] this compound has a flash point of 56°C, thus falling into this category.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Non-Halogenated Solvent Waste: this compound is a non-halogenated organic solvent. It should be collected in a designated waste container for non-halogenated flammable liquids.[1]

  • Avoid Mixing: Do not mix this compound waste with halogenated solvents, strong acids, bases, or oxidizers.[1] Incompatible materials can react violently, leading to fires, explosions, or the release of toxic gases.

  • Aqueous Waste: Keep organic solvent waste separate from aqueous waste.[2]

Step-by-Step Disposal Protocol

Step 1: Container Selection

  • Use a dedicated, leak-proof container made of a material compatible with this compound (e.g., glass or high-density polyethylene).

  • The container must have a secure, tight-fitting screw cap to prevent the release of flammable vapors.[3] Do not use containers with stoppers or parafilm as a primary closure.

Step 2: Labeling the Waste Container

  • As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label.[3][4]

  • The label must include:

    • The words "Hazardous Waste"[3][4]

    • The full chemical name(s) of the contents (i.e., "this compound" and any other components in the waste stream). Avoid using chemical formulas or abbreviations.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Flammable," "Irritant").[4]

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date (the date the first drop of waste is added to the container).[4]

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

  • The container must be kept closed at all times, except when adding waste.[5] Leaving a funnel in the container is not permitted.

  • Ensure the SAA is away from sources of ignition such as open flames, hot plates, and electrical equipment.

  • Provide secondary containment (e.g., a chemical-resistant tray or tub) for the waste container to capture any potential leaks or spills.

Step 4: Requesting Disposal

  • Once the waste container is full (a good practice is to consider it full at 80-90% capacity to allow for vapor expansion), or if it has been in accumulation for the maximum allowable time (see table below), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Do not overfill the container. Leave at least 10% headspace.[6]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Quantitative Disposal and Storage Limits

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, in accordance with EPA and institutional guidelines.

ParameterLimitCitation(s)
Satellite Accumulation Area (SAA) Volume Up to 55 gallons of hazardous waste[7]
SAA Acutely Hazardous Waste (P-listed) Up to 1 quart of liquid acutely hazardous waste[7]
Maximum SAA Accumulation Time 1 year from the accumulation start date (or until the container is full)[5]
Time to Remove Full Container from SAA Within 3 days of the container becoming full[5]
Flammable Liquid Storage (Open/in Cabinet) Varies by institution; typically limited (e.g., 10 gallons per 100 sq. ft. of lab space)[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Accumulation & Storage cluster_2 Final Disposal start Waste containing This compound is generated container Select a compatible, leak-proof container with a screw cap start->container label_container Affix 'Hazardous Waste' label. List all components and hazards. container->label_container saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->saa check_full Is the container full (>80%) or has it reached the accumulation time limit? saa->check_full continue_collecting Continue collecting waste. Keep container closed. check_full->continue_collecting No request_pickup Arrange for waste pickup through institutional EHS check_full->request_pickup Yes ehs_disposal EHS transports waste for proper disposal (e.g., incineration, fuel blending) request_pickup->ehs_disposal

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling Ethyl 3-methylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Ethyl 3-methylhexanoate. It is intended for laboratory professionals in research and drug development.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the data for Ethyl Hexanoate.

Protection Type Specific Recommendations Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection - Gloves: Chemically resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves prior to use.[1] - Clothing: Wear fire/flame resistant and impervious clothing. A lab coat is standard.[1]EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, a full-face respirator with an appropriate cartridge may be necessary.NIOSH (US) or CEN (EU) approved respirator.
Immediate First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the procedures for different types of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Wear tightly fitting safety goggles with side-shields.[1] In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.[1]
Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from incompatible materials such as strong oxidizing agents.

2. Laboratory Use:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Wear the appropriate personal protective equipment (PPE) as detailed in the table above.

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Take measures to prevent the buildup of electrostatic charge.

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • In case of a spill, remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it for disposal.

  • Do not let the chemical enter drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Keep the chemical in suitable, closed containers for disposal.[1]

2. Container Disposal:

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_contingency Contingency cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Receiving & Storage Receiving & Storage Prepare Work Area->Receiving & Storage Laboratory Use Laboratory Use Receiving & Storage->Laboratory Use Spill Management Spill Management Laboratory Use->Spill Management Waste Collection Waste Collection Laboratory Use->Waste Collection First Aid First Aid Spill Management->First Aid Container Disposal Container Disposal Waste Collection->Container Disposal Chemical Disposal Chemical Disposal Waste Collection->Chemical Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.